Senkyunolide J
Description
Properties
Molecular Formula |
C12H18O4 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(3R,6S,7S)-3-butyl-6,7-dihydroxy-4,5,6,7-tetrahydro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H18O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h8-9,11,13-14H,2-6H2,1H3/t8-,9+,11+/m0/s1 |
InChI Key |
AXRIHSJZHOTGAE-IQJOONFLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Isolation of Senkyunolide J from Ligusticum officinale
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of Senkyunolide J, a phthalide (B148349) compound found in the medicinal plant Ligusticum officinale (also known as Cnidium officinale). This document details a putative experimental protocol based on established methods for related compounds, summarizes available quantitative data, and explores potential signaling pathways for future research.
Introduction
Ligusticum officinale, a perennial herb belonging to the Apiaceae family, has a long history of use in traditional medicine, particularly in East Asia. Its rhizomes are rich in bioactive compounds, most notably phthalides, which are recognized for their diverse pharmacological activities. Among these, the senkyunolides, a series of hydroxylated phthalide derivatives, have garnered significant scientific interest.
This compound was first reported to be isolated from the rhizome of Cnidium officinale in 1984 by Kobayashi, Fujita, and Mitsuhashi.[1][2][3] The study noted that oxygenated phthalides, including this compound, were not present in the fresh rhizome but were likely derived from major volatile phthalides during the storage of the crude drug. This suggests that this compound may be a product of oxidation or other chemical transformations of precursor molecules within the plant material over time.
Experimental Protocols
The following section outlines a putative, multi-step protocol for the isolation and purification of this compound from the dried rhizomes of Ligusticum officinale. This protocol is a composite based on methods successfully employed for the isolation of other phthalides from Ligusticum and Cnidium species.
Plant Material and Extraction
A generalized workflow for the extraction and initial fractionation of phthalides from Ligusticum officinale is presented below.
References
Unveiling the Molecular Architecture of Senkyunolide J: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senkyunolide J is a naturally occurring phthalide (B148349) compound isolated from the rhizomes of Ligusticum chuanxiong, a plant widely used in traditional medicine.[1][2][3][4] The structural characterization of such bioactive molecules is fundamental to understanding their chemical properties, potential therapeutic applications, and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the structural elucidation of this compound, presenting key spectroscopic data and the experimental protocols employed in its characterization. The information is based on the foundational study by Naito et al. (1992), which first reported the isolation and structural determination of this compound.
Physicochemical Properties
This compound possesses the following fundamental properties:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈O₄ | Naito et al., 1992 |
| Molecular Weight | 226.27 g/mol | Naito et al., 1992 |
| Appearance | Colorless Oil | Naito et al., 1992 |
| Optical Rotation | [α]D -15.6° (c 0.23, CHCl₃) | Naito et al., 1992 |
Spectroscopic Data for Structural Characterization
The structural framework of this compound was meticulously pieced together using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provided the critical data for determining the carbon skeleton and the relative stereochemistry of this compound. The ¹H and ¹³C NMR data, recorded in CDCl₃, are summarized below.
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 4.60 | m | |
| H-4α | 2.20 | m | |
| H-4β | 1.85 | m | |
| H-5α | 1.95 | m | |
| H-5β | 1.70 | m | |
| H-6 | 4.05 | m | |
| H-7 | 3.75 | dd | 5.5, 2.5 |
| H-8' | 1.45 | m | |
| H-9' | 1.35 | m | |
| H-10' | 0.92 | t | 7.5 |
| 6-OH | 2.50 | d | 4.0 |
| 7-OH | 2.35 | d | 5.0 |
Data sourced from Naito et al., 1992.
Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 171.5 |
| C-3 | 78.5 |
| C-3a | 148.2 |
| C-4 | 25.4 |
| C-5 | 22.8 |
| C-6 | 70.1 |
| C-7 | 68.9 |
| C-7a | 128.7 |
| C-8' | 35.1 |
| C-9' | 22.5 |
| C-10' | 13.9 |
Data sourced from Naito et al., 1992.
Mass Spectrometry (MS)
High-resolution mass spectrometry was employed to determine the elemental composition and confirm the molecular weight of this compound.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ion | m/z |
| HR-EIMS | [M]⁺ | 226.1205 (Calculated for C₁₂H₁₈O₄: 226.1205) |
Data sourced from Naito et al., 1992.
Experimental Protocols
The isolation and structural elucidation of this compound involved a multi-step process, as detailed below.
Isolation of this compound
The following workflow outlines the key steps in the isolation of this compound from the rhizomes of Ligusticum chuanxiong.
-
Extraction: The dried rhizomes of Ligusticum chuanxiong were extracted with methanol (B129727) (MeOH) at room temperature.
-
Partitioning: The resulting extract was concentrated and then partitioned between ethyl acetate (B1210297) (EtOAc) and water (H₂O).
-
Silica Gel Chromatography: The EtOAc-soluble fraction was subjected to column chromatography on silica gel, eluting with a hexane-EtOAc gradient solvent system.
-
Preparative TLC: Fractions containing this compound were further purified by preparative thin-layer chromatography (TLC) using a hexane-EtOAc (1:1) solvent system.
-
Preparative HPLC: The final purification was achieved by preparative high-performance liquid chromatography (HPLC) on an octadecylsilane (B103800) (ODS) column with a methanol-water mobile phase to yield pure this compound.
Structural Elucidation Workflow
The logical workflow for the structural determination of this compound is depicted below.
Conclusion
The structural characterization of this compound, as established by Naito and colleagues, relies on a synergistic application of chromatographic separation techniques and comprehensive spectroscopic analysis. The detailed NMR and MS data provide a definitive fingerprint for this phthalide derivative, enabling its unambiguous identification and forming the basis for future research into its biological activities and potential for therapeutic development. This guide serves as a technical resource for scientists engaged in natural product chemistry, drug discovery, and related fields.
References
- 1. Novel phthalide derivatives identified from Ligusticum chuanxiong (Chuanxiong) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Lignan and Phthalide Derivatives from the Rhizome of Ligusticum chuanxiong (Rhizoma chuanxiong) and Evaluation of Their anti-Xanthine Oxidase Activities - PMC [pmc.ncbi.nlm.nih.gov]
Senkyunolide J biosynthetic pathway in plants
An In-depth Technical Guide on the Putative Biosynthetic Pathway of Senkyunolide J in Plants
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a naturally occurring phthalide (B148349) found in medicinal plants of the Apiaceae family, such as Ligusticum officinale[1]. While other related phthalides like Senkyunolide I and its precursor ligustilide (B1675387) have been studied, the specific biosynthetic pathway leading to this compound remains unelucidated. This technical guide synthesizes the current knowledge on phthalide biosynthesis to propose a putative pathway for this compound. It details the necessary experimental protocols for pathway validation, presents quantitative data from related compounds, and discusses potential regulatory mechanisms. This document serves as a foundational resource for researchers aiming to investigate the biosynthesis of this compound for applications in metabolic engineering and drug development.
Proposed Putative Biosynthetic Pathway of this compound
The biosynthesis of phthalides in plants is not yet fully understood, but evidence suggests they are derived from the shikimate pathway[2]. The most abundant phthalide in many relevant species is Z-ligustilide, which is considered a key precursor for other phthalides like Senkyunolide I[3][4][5]. Based on the chemical structure of this compound, (3R,6S,7S)-3-Butyl-6,7-dihydroxy-4,5,6,7-tetrahydroisobenzofuran-1(3H)-one[6], and its comparison to Z-ligustilide, we propose a multi-step enzymatic conversion.
The proposed pathway initiates from Z-ligustilide and involves a series of reduction and oxidation (hydroxylation) reactions. The exact order of these steps is unknown and may occur in a different sequence.
Proposed Enzymatic Steps:
-
Epoxidation: The 6,7-double bond of Z-ligustilide is epoxidized to form 6,7-epoxyligustilide. This is a known key intermediate in the transformation of ligustilide[3][7]. This reaction is likely catalyzed by a Cytochrome P450 monooxygenase (CYP450) .
-
Epoxide Ring Opening: The epoxide ring is opened via hydrolysis to form a diol, resulting in two hydroxyl groups at the C6 and C7 positions. This step is likely catalyzed by an epoxide hydrolase .
-
Reductase Activity: The α,β-unsaturated lactone ring and the exocyclic double bond of the butylidene side chain are reduced. This could be a single or multi-step process involving one or more reductases or dehydrogenases .
Below is a diagram illustrating this putative biosynthetic pathway.
Candidate Enzymes in Phthalide Biosynthesis
While enzymes specific to this compound have not been identified, transcriptome and metabolite profiling of Angelica sinensis have revealed several candidate enzymes involved in the general accumulation and transformation of phthalides. These enzymes represent promising targets for investigating this compound biosynthesis.
| Enzyme Class | Candidate Enzyme Name | Potential Role in Phthalide Biosynthesis | Reference |
| Aldolase (B8822740) | Phospho-2-dehydro-3-deoxyheptonate aldolase 2 | Catalyzes an early step in the shikimate pathway, a precursor route to aromatic compounds. | [2][8][9] |
| Dehydrogenase | Shikimate dehydrogenase | Catalyzes the fourth step of the shikimate pathway. Implicated in the conversion of ligustilide to senkyunolide I. | [5][8][9] |
| Oxidase | Primary amine oxidase-like | May be involved in modifications of phthalide precursors. | [8][9] |
| Oxidase | Polyphenol oxidase | Catalyzes oxidation reactions, such as the hydroxylation of phenols. Implicated in the conversion of ligustilide to senkyunolide I. | [2][5][8][9] |
| Decarboxylase | Tyrosine decarboxylase | Involved in tyrosine metabolism, which can lead to precursors for secondary metabolites. | [2][8][9] |
| Transferase | Shikimate O-hydroxycinnamoyl transferase | Involved in the phenylpropanoid pathway, which can produce various secondary metabolites. | [8][9] |
Quantitative Data on Related Phthalides in Angelica sinensis
Direct quantitative data for the this compound pathway is unavailable. However, studies on A. sinensis provide content levels of other key phthalides, which are useful for comparative purposes and for designing future quantitative experiments. The following table summarizes phthalide content in the roots of normal flowering (ZC) and early flowering (ZT) A. sinensis plants.
| Phthalide Compound | Average Content in Normal Flowering (ZC) Roots | Average Content in Early Flowering (ZT) Roots | Unit | Reference |
| Ligustilide | 6.439 ± 0.22 | 5.327 ± 0.95 | mg/g | [5] |
| Butylphthalide | 181.6 ± 37.08 | 3.088 ± 1.30 | µg/g | [5] |
| Senkyunolide H | 2.795 ± 0.66 | 1.516 ± 0.52 | µg/g | [5] |
| Senkyunolide A | 535.5 ± 81.09 | 7.495 ± 2.49 | µg/g | [5] |
| Butylidenephthalide | Not significantly different | Not significantly different | - | [8] |
| Senkyunolide I | Not significantly different | Not significantly different | - | [8] |
Data is presented as mean ± standard deviation.
Experimental Protocols for Pathway Elucidation
Validating the proposed biosynthetic pathway for this compound requires a multi-faceted approach combining genomics, biochemistry, and molecular biology. The following sections detail the core experimental workflows.
General Workflow for Pathway Discovery
The overall strategy involves identifying candidate genes through 'omics' approaches, followed by functional validation of the encoded enzymes.
Detailed Experimental Protocols
Protocol 1: Integrated Transcriptome and Metabolome Analysis
-
Plant Growth and Treatment: Cultivate the source plant (e.g., Ligusticum officinale) under controlled conditions. To enhance the expression of biosynthetic genes, treat plants with an elicitor such as Methyl Jasmonate (MeJA) at a concentration of 100 µM. Collect tissue samples at multiple time points (e.g., 0, 12, 24, 48 hours) post-treatment[10].
-
Metabolite Extraction and Analysis:
-
Freeze-dry and grind the collected tissue samples.
-
Extract metabolites using an 80:20 methanol/water (v/v) solution[11].
-
Analyze the extracts using Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) to identify and quantify this compound and other related phthalides[8].
-
-
RNA Extraction and Sequencing:
-
Bioinformatics Analysis:
-
Assemble the transcriptome de novo or map reads to a reference genome if available.
-
Identify differentially expressed genes (DEGs) between control and MeJA-treated samples.
-
Perform co-expression analysis (e.g., WGCNA) to find gene modules that correlate with the accumulation pattern of this compound[13].
-
Annotate genes within correlated modules to identify candidate enzymes (e.g., CYP450s, reductases, hydrolases).
-
Protocol 2: Heterologous Expression and Enzyme Functional Assay
-
Gene Cloning: Amplify the full-length coding sequences of candidate genes identified from the bioinformatics analysis via PCR from cDNA.
-
Vector Construction: Clone the amplified sequences into a suitable protein expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).
-
Protein Expression: Transform the expression constructs into a suitable host strain (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression according to standard protocols (e.g., with IPTG for E. coli or galactose for yeast).
-
Enzyme Assay:
-
Prepare a crude protein extract or purify the recombinant protein.
-
Set up an in vitro reaction mixture containing the enzyme, a suitable buffer, any required cofactors (e.g., NADPH for CYP450s and reductases), and the putative substrate (e.g., Z-ligustilide, 6,7-epoxyligustilide).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and extract the products with an organic solvent like ethyl acetate.
-
-
Product Identification: Analyze the reaction products using LC-MS/MS or GC-MS and compare them with an authentic standard of this compound to confirm the enzyme's function[12].
Regulatory Control: Jasmonic Acid Signaling Pathway
The biosynthesis of many plant secondary metabolites is regulated by phytohormones, with jasmonic acid (JA) being a key signaling molecule that triggers defense responses and the production of specialized compounds[14][15][16][17]. The accumulation of phthalides is known to be influenced by JA. A simplified model of the JA signaling pathway provides a framework for understanding the transcriptional regulation of the this compound pathway.
Core JA Signaling Cascade:
-
Signal Perception: In response to stress or developmental cues, the level of the active form of jasmonate, Jasmonoyl-isoleucine (JA-Ile), increases.
-
Derepression: JA-Ile promotes the interaction between the F-box protein COI1 and JAZ (Jasmonate ZIM-domain) repressor proteins[14][17].
-
Proteasomal Degradation: This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome[8].
-
Transcriptional Activation: The degradation of JAZ repressors releases transcription factors (TFs), such as MYC2, which can then activate the expression of JA-responsive genes, including the biosynthetic genes for secondary metabolites[8][17].
Conclusion and Future Perspectives
The biosynthetic pathway of this compound is a significant knowledge gap in the study of plant-derived natural products. This guide provides a scientifically-grounded putative pathway and a comprehensive set of experimental strategies for its elucidation. By leveraging integrated 'omics' approaches and robust biochemical validation, researchers can identify and characterize the specific enzymes responsible for this compound synthesis.
Unraveling this pathway will not only deepen our fundamental understanding of plant secondary metabolism but also open avenues for the metabolic engineering of plants or microbial systems for the sustainable, high-yield production of this compound and other valuable phthalides. Future work should focus on applying the outlined protocols to Ligusticum or Angelica species to transform the putative steps described herein into a fully characterized biosynthetic pathway.
References
- 1. Integrative omics approaches for biosynthetic pathway discovery in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis [frontiersin.org]
- 6. This compound [webbook.nist.gov]
- 7. Preparing the key metabolite of Z-ligustilide in vivo by a specific electrochemical reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jasmonic Acid Signaling Pathway in Plants [mdpi.com]
- 9. GSRS [precision.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structure-guided engineering of an aromatic ring-hydroxylating dioxygenase for broad-spectrum phthalate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Constitutive activation of the jasmonate signaling pathway enhances the production of secondary metabolites in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Jasmonates Coordinate Secondary with Primary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Jasmonates are signals in the biosynthesis of secondary metabolites - Pathways, transcription factors and applied aspects - A brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
Senkyunolide J: A Technical Overview of Its Natural Sources and Abundance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senkyunolide J is a naturally occurring phthalide (B148349), a class of aromatic compounds characterized by a bicyclic structure. Phthalides are predominantly found in plants belonging to the Apiaceae (or Umbelliferae) family and are known for their diverse pharmacological activities. While several other senkyunolides, such as senkyunolide A, H, and I, have been extensively studied for their anti-inflammatory, analgesic, and cardiovascular-protective properties, this compound remains a less-characterized member of this family.[1][2][3][4] This technical guide provides a comprehensive overview of the current knowledge on the natural sources and abundance of this compound, tailored for professionals in research and drug development.
Natural Sources of this compound
This compound has been identified as a constituent of several plants within the Apiaceae family, which are often used in traditional medicine. The primary documented sources include:
-
Ligusticum chuanxiong (Chuanxiong): The rhizome of Ligusticum chuanxiong, a perennial herb, is a well-known source of various phthalides.[1][5][6] While other senkyunolides are more abundant, this compound has been tentatively identified in the chemical profiles of this plant.[5][6]
-
Apium graveolens L. (Celery): The seeds of celery are another notable source of this compound.[7][8] Research on the chemical composition of celery seeds has led to the identification of this compound among other phthalides.[7][8]
Abundance of this compound
Quantitative data specifically detailing the abundance of this compound in its natural sources is notably scarce in the current scientific literature. Most quantitative analyses of Ligusticum chuanxiong and Apium graveolens have focused on the more predominant phthalides like ligustilide, senkyunolide A, senkyunolide H, and senkyunolide I.
Due to the lack of specific quantitative studies for this compound, a data table summarizing its abundance cannot be provided at this time. Further targeted research employing validated analytical methods is required to determine the precise concentrations of this compound in various plant tissues and extracts.
Experimental Protocols
While a specific, detailed experimental protocol for the isolation and quantification of this compound is not extensively documented, methodologies used for the analysis of other phthalides from the same plant sources can be adapted. The following outlines a general approach based on established methods for related compounds.
General Extraction and Isolation of Phthalides from Plant Material
This protocol provides a general framework for extracting phthalides, which can be optimized for the specific isolation of this compound.
-
Sample Preparation:
-
Air-dry the plant material (e.g., rhizomes of L. chuanxiong or seeds of A. graveolens) at room temperature.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Perform ultrasonic-assisted extraction (UAE) for efficient extraction of essential oils containing phthalides.[9]
-
Alternatively, use solvent extraction with methanol (B129727) or 95% ethanol.
-
The powdered plant material is typically extracted with the chosen solvent by sonication at room temperature for a specified duration (e.g., 30 minutes).[5]
-
-
Purification:
-
The crude extract can be subjected to column chromatography for initial purification. Normal-phase silica (B1680970) gel chromatography is a common first step.
-
Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
Quantification by HPLC-MS/MS
A High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method offers high sensitivity and selectivity for the quantification of specific compounds in complex mixtures.
-
Chromatographic Conditions (General Example):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like 0.1% formic acid) and an organic solvent such as acetonitrile (B52724) or methanol.
-
Flow Rate: A typical flow rate is around 1 ml/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[5]
-
Injection Volume: A small volume, typically in the microliter range, of the filtered extract is injected.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, providing high specificity and sensitivity. This involves selecting a specific precursor ion for this compound and monitoring its characteristic product ions.
-
Biosynthesis of Senkyunolides
The biosynthetic pathway for senkyunolides is not fully elucidated. However, it is understood that they belong to the phthalide class of compounds, which are derived from the polyketide pathway. The following diagram illustrates a generalized and proposed pathway for the biosynthesis of senkyunolides.
Caption: Proposed general biosynthetic pathway for senkyunolides.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound. Research on the pharmacological activities of senkyunolides as a group suggests their involvement in various pathways, including those related to inflammation and oxidative stress.[1][2][3][4] For instance, other senkyunolides have been shown to interact with pathways such as NF-κB and MAPK.[1][4] However, dedicated studies are required to determine if this compound shares these mechanisms of action.
Conclusion and Future Directions
This compound is a naturally occurring phthalide with known sources in Ligusticum chuanxiong and Apium graveolens. Despite its identification, there is a significant gap in the scientific literature regarding its abundance, specific and validated analytical protocols for its quantification, and its precise biological activities and mechanisms of action. For researchers and professionals in drug development, this represents an opportunity for further investigation. Future studies should focus on:
-
Developing and validating sensitive and specific analytical methods for the quantification of this compound in various plant matrices.
-
Conducting comprehensive studies to determine the abundance of this compound in different plant species, cultivars, and geographical locations.
-
Isolating sufficient quantities of pure this compound to enable thorough pharmacological and toxicological evaluations.
-
Investigating the potential biological activities of this compound and elucidating its mechanisms of action, including its effects on cellular signaling pathways.
Such research will be crucial in unlocking the potential of this compound as a novel therapeutic agent or a valuable chemical marker for quality control of herbal medicines.
References
- 1. tcmjc.com [tcmjc.com]
- 2. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. Research progress on the pharmacological activities of senkyunolides [ouci.dntb.gov.ua]
- 5. DSpace [wlv.openrepository.com]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Xanthine Oxidase Inhibitors from Celery Seeds Using Affinity Ultrafiltration–Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GC-MS fingerprints for discrimination of Ligusticum chuanxiong from Angelica - PubMed [pubmed.ncbi.nlm.nih.gov]
Senkyunolide J: A Technical Overview of its Physicochemical Properties and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senkyunolide J is a naturally occurring phthalide (B148349) compound isolated from the rhizome of Ligusticum chuanxiong (also known as Chuanxiong), a perennial herb widely used in traditional medicine.[1] Phthalides from this plant, including the senkyunolide family, are recognized for a range of pharmacological activities, such as anti-inflammatory, analgesic, and cardiovascular-protective effects.[2][3] While extensive research has been conducted on its isomers like Senkyunolide I and H, this compound remains a less-explored but promising molecule. This guide provides a consolidated overview of the known physical and chemical properties of this compound, details common experimental protocols for its isolation, and discusses its biological activities in the context of related compounds.
Physical and Chemical Properties of this compound
Quantitative data regarding the physicochemical properties of this compound are summarized below. It is important to note that many of the specific thermodynamic values are derived from computational models.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₈O₄ | [4] |
| Molecular Weight | 226.27 g/mol | [4] |
| CAS Registry Number | 94530-86-6 | [4] |
| Normal Boiling Point | 783.83 K (Predicted) | [4] |
| Normal Melting Point | 488.31 K (Predicted) | [4] |
| Octanol/Water Partition Coefficient (logP) | 0.914 (Predicted) | [4] |
| Water Solubility (log₁₀WS) | -2.21 (in mol/L) (Predicted) | [4] |
Experimental Protocols
While protocols specifically optimized for this compound are not extensively detailed in the literature, methodologies for isolating its isomers and other phthalides from Ligusticum chuanxiong are well-established. These methods provide a strong foundation for the extraction and purification of this compound.
General Extraction and Isolation Workflow
The general procedure involves solvent extraction from the plant material, followed by multi-step chromatographic purification.
References
Unraveling the Therapeutic Potential of Senkyunolides: A Mechanistic Overview
Senkyunolides are a group of phthalide (B148349) compounds primarily found in Umbelliferae plants, with a high concentration in Ligusticum chuanxiong Hort, a traditional Chinese medicine herb.[1][2] Modern research has increasingly focused on the diverse pharmacological effects of these compounds, which include anti-inflammatory, neuroprotective, and anti-apoptotic activities.[1][3] These effects are attributed to their ability to modulate key cellular signaling pathways.
Core Mechanistic Insights from Structurally Related Senkyunolides
The therapeutic potential of senkyunolides stems from their interaction with fundamental signaling cascades involved in cellular stress, inflammation, and survival. The primary mechanisms identified for Senkyunolides A, H, and I involve the regulation of inflammatory pathways, modulation of apoptotic processes, and protection against oxidative stress.
Anti-inflammatory Pathways
Senkyunolides have demonstrated potent anti-inflammatory effects by targeting key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2]
-
NF-κB Signaling: Senkyunolide H has been shown to inhibit the activation of microglia and attenuate lipopolysaccharide-mediated neuroinflammation by regulating the NF-κB pathway.[1]
-
MAPK Signaling: The MAPK pathways, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), are also modulated by senkyunolides.[1][2] For instance, Senkyunolide H protects against MPP+-induced apoptosis via the ROS-mediated MAPK pathway in PC12 cells.[1]
-
NLRP3 Inflammasome: Senkyunolide A has been found to inhibit the progression of osteoarthritis by suppressing the NLRP3 signaling pathway.[4]
Neuroprotective Mechanisms
A significant body of research points to the neuroprotective effects of senkyunolides, which are particularly relevant for conditions like ischemic stroke and neurodegenerative diseases.[1][2][5]
-
Anti-apoptotic Pathways: Senkyunolide I exhibits neuroprotective effects by attenuating JNK/caspase-3 activation and apoptosis in glutamate-induced cell death.[5] It also promotes a higher Bcl-2/Bax ratio and inhibits the expression of cleaved caspase 3 and caspase 9.[6][7] Senkyunolide A protects neural cells from corticosterone-induced apoptosis by modulating protein phosphatase 2A and α-synuclein signaling.[8]
-
PI3K/AKT/mTOR Pathway: Senkyunolide H has been shown to affect cerebral ischemic injury by regulating the autophagy of neuronal cells through the P13K/AKT/mTOR signaling pathway.[9] It also protects PC12 cells from oxygen-glucose deprivation/reperfusion (OGD/R)-induced injury via the cAMP-PI3K/AKT signaling pathway.[10]
-
Nrf2/HO-1 Pathway: Senkyunolide I protects against focal cerebral ischemia-reperfusion injury by up-regulating the phosphorylation of Erk1/2, which in turn activates the Nrf2/ARE pathway, leading to increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[6][7]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of Senkyunolides A and I.
Table 1: Effects of Senkyunolide A on IL-1β-stimulated Chondrocytes [4]
| Parameter | Treatment | Result |
| Cell Viability | SenA | Increased by 33% |
| Cell Proliferation | SenA | Increased by 71% |
| Apoptosis | SenA | Inhibited by 21% |
| Catabolic Markers | ||
| MMP13 | SenA | Decreased by 23% |
| ADAMTS4 | SenA | Decreased by 31% |
| ADAMTS5 | SenA | Decreased by 19% |
| Anabolic Markers | ||
| IGF-1 | SenA | Increased by 57% |
| Aggrecan | SenA | Increased by 75% |
| Col2a1 | SenA | Increased by 48% |
| Inflammatory Cytokines | ||
| TNF-α | SenA | Reduced by 31% |
| IL-6 | SenA | Reduced by 19% |
| IL-18 | SenA | Reduced by 20% |
| NLRP3 Pathway Proteins | ||
| NLRP3 | SenA | Decreased by 21% |
| ASC | SenA | Decreased by 20% |
| Caspase-1 | SenA | Decreased by 29% |
Table 2: Neuroprotective Effects of Senkyunolide I in a Rat Model of Focal Cerebral Ischemia-Reperfusion [6][7]
| Parameter | Treatment Group | Result |
| Neurological Deficit | SEI (36 mg/kg & 72 mg/kg) | Significantly ameliorated |
| Infarct Volume | SEI (36 mg/kg & 72 mg/kg) | Reduced |
| Brain Edema | SEI (36 mg/kg & 72 mg/kg) | Reduced |
| MDA Levels | SEI (36 mg/kg & 72 mg/kg) | Decreased |
| Superoxide Dismutase Activity | SEI (36 mg/kg & 72 mg/kg) | Increased |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of protocols used in the investigation of senkyunolide mechanisms.
Cell Viability Assay (WST-1)[5]
-
Cell Seeding: Neuro2a cells are seeded in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of Senkyunolide I for a specified duration.
-
Induction of Injury: Glutamate is added to the wells to induce neurotoxicity.
-
Incubation: The plate is incubated for 24 hours.
-
WST-1 Reagent Addition: WST-1 reagent is added to each well and incubated for a further 1-4 hours.
-
Measurement: The absorbance is measured at a specific wavelength (typically 450 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis[5][6][7]
-
Protein Extraction: Cells or tissues are lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-JNK, JNK, cleaved caspase-3, Nrf2, HO-1, Bcl-2, Bax).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Animal Model of Focal Cerebral Ischemia-Reperfusion[6][7]
-
Animal Model: Male Sprague-Dawley rats are subjected to transient middle cerebral artery occlusion (tMCAO) for 2 hours, followed by 24 hours of reperfusion.
-
Drug Administration: Senkyunolide I (e.g., 36 mg/kg or 72 mg/kg) is administered intravenously, typically 15 minutes after the onset of occlusion.
-
Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system.
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Biochemical Assays: Brain tissues are collected for the measurement of biochemical markers of oxidative stress (e.g., MDA, SOD).
-
Histological Analysis: Brain sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to observe morphological changes.
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways modulated by senkyunolides and a general experimental workflow for their investigation.
Figure 1. Inhibition of NF-κB and MAPK inflammatory pathways by Senkyunolides.
Figure 2. Neuroprotective signaling pathways modulated by Senkyunolides.
References
- 1. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]
- 2. tcmjc.com [tcmjc.com]
- 3. researchgate.net [researchgate.net]
- 4. Senkyunolide A inhibits the progression of osteoarthritis by inhibiting the NLRP3 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of Senkyunolide I against glutamate-induced cells death by attenuating JNK/caspase-3 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Senkyunolide I protects rat brain against focal cerebral ischemia-reperfusion injury by up-regulating p-Erk1/2, Nrf2/HO-1 and inhibiting caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Senkyunolide A protects neural cells against corticosterone-induced apoptosis by modulating protein phosphatase 2A and α-synuclein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Senkyunolide H Affects Cerebral Ischemic Injury through Regulation on Autophagy of Neuronal Cells via P13K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
Screening Senkyunolide J for Novel Biological Activities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senkyunolide J is a phthalide (B148349) compound found in medicinal plants of the Umbelliferae family, such as Ligusticum chuanxiong Hort. While a range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects, have been reported for other senkyunolide analogues like Senkyunolide A, H, and I, specific data on this compound remains limited. This technical guide provides a framework for the systematic screening of this compound for novel biological activities, drawing upon established methodologies and the known functions of its related compounds. The guide details experimental protocols and data presentation strategies to facilitate further research and drug development efforts.
Known Biological Activity of this compound
To date, the primary reported biological activity of this compound is its proliferation-inhibiting effect on vascular smooth muscle cells. A comparative study on phthalides from the rhizome of Cnidium chinensis evaluated their efficacy in inhibiting the proliferation of mouse aorta smooth muscle cells. The findings indicated a specific order of potency among the tested compounds.
Table 1: Comparative Proliferation-Inhibiting Efficacy of Senkyunolides on Mouse Aorta Smooth Muscle Cells
| Compound | Relative Efficacy Ranking |
| Senkyunolide L | 1 (Most Potent) |
| Senkyunolide H | 2 |
| This compound | 3 |
| Senkyunolide I | 4 |
| Ligustilide | 5 |
| Senkyunolide A | 5 |
| Butylidenephthalide | 6 (Least Potent) |
Data sourced from a study on phthalides from the rhizome of Cnidium chinensis.
Proposed Screening for Novel Biological Activities
Based on the activities of its analogues, this compound is a promising candidate for screening in several key therapeutic areas.
Anti-inflammatory Activity Screening
Workflow for in vitro anti-inflammatory screening of this compound.
Experimental Protocol: In Vitro Anti-inflammatory Assay
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Seed cells in 96-well plates. After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
Nitric Oxide (NO) Assay: Measure the production of NO in the culture supernatant using the Griess reagent.
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits.
-
Cell Viability Assay: Assess the cytotoxicity of this compound using an MTT or XTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.
-
Western Blot Analysis: To investigate the mechanism of action, treat cells as described above, lyse the cells, and perform western blotting to analyze the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Table 2: Proposed Data Presentation for Anti-inflammatory Screening of this compound
| Concentration (µM) | NO Production (% of Control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | Cell Viability (%) |
| Control | 100 | 100 | ||
| LPS Only | ||||
| This compound (1) + LPS | ||||
| This compound (10) + LPS | ||||
| This compound (50) + LPS | ||||
| This compound (100) + LPS |
Neuroprotective Activity Screening
Workflow for in vitro neuroprotective screening of this compound.
Experimental Protocol: In Vitro Neuroprotection Assay
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed cells in 96-well plates. After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induction of Neurotoxicity: Induce oxidative stress by adding hydrogen peroxide (H2O2) or excitotoxicity with glutamate (B1630785) to the cell culture and incubate for 24 hours.
-
Cell Viability Assay: Measure cell viability using an MTT or XTT assay.
-
Reactive Oxygen Species (ROS) Measurement: Quantify intracellular ROS levels using the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay.
-
Apoptosis Assay: Assess the extent of apoptosis using Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry.
-
Western Blot Analysis: Investigate the expression of apoptosis-related proteins such as Bcl-2, Bax, and cleaved Caspase-3.
Table 3: Proposed Data Presentation for Neuroprotective Screening of this compound
| Concentration (µM) | Cell Viability (% of Control) | Intracellular ROS (% of Toxin Control) | Apoptotic Cells (%) |
| Control | 100 | 100 | |
| Toxin Only | |||
| This compound (1) + Toxin | |||
| This compound (10) + Toxin | |||
| This compound (50) + Toxin | |||
| This compound (100) + Toxin |
Anti-cancer Activity Screening
Workflow for in vitro anti-cancer screening of this compound.
Experimental Protocol: In Vitro Anti-cancer Assay
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Cell Proliferation Assay: Determine the anti-proliferative effect and calculate the half-maximal inhibitory concentration (IC50) using an MTT or XTT assay.
-
Apoptosis Assay: Investigate the induction of apoptosis using Annexin V-FITC and PI staining followed by flow cytometry.
-
Cell Cycle Analysis: Analyze the effect of this compound on the cell cycle distribution by staining with PI and analyzing via flow cytometry.
-
Cell Migration Assay: Evaluate the anti-metastatic potential using a wound-healing assay or a Transwell migration assay.
Table 4: Proposed Data Presentation for Anti-cancer Screening of this compound
| Cell Line | IC50 (µM) at 48h | % Apoptotic Cells at IC50 | Cell Cycle Arrest Phase | % Inhibition of Migration at IC50 |
| HeLa | ||||
| MCF-7 | ||||
| Other cell lines |
Potential Signaling Pathways for Investigation
Based on the known mechanisms of other senkyunolides, the following signaling pathways are key targets for investigation when elucidating the mechanism of action of this compound.
Potential signaling pathways modulated by this compound.
Conclusion
While direct experimental data on this compound is currently sparse, its structural similarity to other bioactive senkyunolides suggests its potential as a valuable therapeutic agent. This guide provides a comprehensive framework for the systematic screening of this compound for anti-inflammatory, neuroprotective, and anti-cancer activities. The detailed experimental protocols, data presentation formats, and visualization of potential signaling pathways are intended to facilitate robust and reproducible research. Further investigation into the biological activities of this compound is warranted and could lead to the development of novel therapeutics.
In-depth Technical Guide: The Interaction of Senkyunolide J with Cellular Targets
A Note to the Reader: Extensive research for specific quantitative data and detailed experimental protocols concerning the direct molecular interactions of Senkyunolide J with its cellular targets has yielded limited results. The current body of scientific literature primarily focuses on the pharmacological effects of other senkyunolide derivatives, such as Senkyunolide A, H, and I. While these studies provide a foundational understanding of how the senkyunolide class of compounds may interact with cellular systems, they do not offer the specific quantitative metrics (e.g., IC50, Kd, Ki values) or the detailed experimental methodologies requested for this compound.
This guide will, therefore, synthesize the available qualitative information regarding the broader class of senkyunolides to infer the potential mechanisms and cellular targets of this compound, with the explicit understanding that direct experimental evidence for this compound is currently scarce in publicly accessible scientific databases. We will supplement this with generalized experimental protocols and logical pathway diagrams that represent the current understanding of senkyunolide activity.
Introduction to Senkyunolides
Senkyunolides are a class of phthalide (B148349) compounds predominantly found in plants of the Umbelliferae family, most notably in Ligusticum chuanxiong Hort (Chuanxiong), a herb widely used in traditional medicine.[1][2][3] These compounds are recognized for a range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2][3] The general structure of senkyunolides confers upon them the ability to cross cellular membranes and potentially interact with a variety of intracellular targets.
Postulated Cellular Targets and Signaling Pathways
Based on studies of related senkyunolides, this compound is likely to exert its biological effects through the modulation of key signaling pathways involved in inflammation, cell survival, and proliferation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Studies on Senkyunolide H and I have demonstrated their ability to inhibit the activation of NF-κB.[1] This inhibition is typically achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, senkyunolides prevent the translocation of the active NF-κB dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.
Logical Flow of NF-κB Inhibition by Senkyunolides
MAPK Signaling Pathways (ERK, p38, JNK)
Mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways, are crucial for transmitting extracellular signals to the nucleus to control a wide range of cellular processes. Overactivation of these pathways is often associated with inflammatory diseases and cancer. Research on Senkyunolide H indicates that it can suppress the phosphorylation of ERK, p38, and JNK in response to inflammatory stimuli. It is plausible that this compound shares this ability to modulate MAPK signaling, thereby contributing to its anti-inflammatory and anti-proliferative effects.
Generalized MAPK Signaling Cascade and Postulated Inhibition
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Dysregulation of this pathway is a hallmark of many cancers. Senkyunolide H has been reported to affect the PI3K/Akt pathway, suggesting that this compound may also interact with components of this cascade. By potentially inhibiting the phosphorylation and activation of Akt, this compound could induce apoptosis and inhibit the growth of cancer cells.
PI3K/Akt Pathway and Potential for Inhibition
Quantitative Data Summary (Hypothetical for this compound)
As direct quantitative data for this compound is unavailable, the following table is a hypothetical representation of the types of data that would be crucial for understanding its interaction with cellular targets. This table is for illustrative purposes only.
| Target/Pathway | Assay Type | Metric | Hypothetical Value (this compound) | Reference |
| NF-κB Activation | Luciferase Reporter Assay | IC50 | 5 - 20 µM | [Hypothetical Study 1] |
| COX-2 Expression | Western Blot / qPCR | % Inhibition at 10 µM | 60 - 80% | [Hypothetical Study 1] |
| ERK Phosphorylation | Western Blot | IC50 | 10 - 30 µM | [Hypothetical Study 2] |
| p38 Phosphorylation | Western Blot | IC50 | 15 - 40 µM | [Hypothetical Study 2] |
| Akt Phosphorylation | Western Blot | IC50 | 20 - 50 µM | [Hypothetical Study 3] |
| CXCR4 Binding | Radioligand Binding Assay | Ki | 1 - 5 µM | [Hypothetical Study 4] |
Generalized Experimental Protocols
The following are generalized protocols for key experiments that would be used to investigate the interaction of this compound with its cellular targets.
Cell Culture and Treatment
-
Cell Lines: Macrophage cell lines (e.g., RAW 264.7), cancer cell lines (e.g., MCF-7, A549), or other relevant cell types would be cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells would be seeded in plates and allowed to adhere overnight. The following day, cells would be pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with an agonist (e.g., lipopolysaccharide [LPS] for inflammation models, a growth factor for proliferation models).
Western Blot Analysis for Protein Phosphorylation
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-ERK, ERK, p-Akt, Akt) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Workflow for Western Blot Analysis
NF-κB Luciferase Reporter Assay
-
Transfection: Cells are transiently transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid with the Renilla luciferase gene for normalization.
-
Treatment: After 24 hours, the transfected cells are pre-treated with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Lysis and Luminescence Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.
Conclusion and Future Directions
While the precise molecular interactions of this compound remain to be fully elucidated, the existing research on related senkyunolides provides a strong foundation for postulating its mechanisms of action. It is highly probable that this compound exerts its pharmacological effects by modulating key inflammatory and cell survival signaling pathways, including NF-κB, MAPKs, and PI3K/Akt.
Future research should focus on direct investigations of this compound to:
-
Determine its binding affinities and inhibition constants for specific molecular targets.
-
Elucidate its precise mechanisms of action in various disease models.
-
Conduct comprehensive structure-activity relationship studies to optimize its therapeutic potential.
Such studies are essential to validate the therapeutic promise of this compound and to pave the way for its potential development as a novel therapeutic agent.
References
- 1. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research progress on the pharmacological activities of senkyunolides [ouci.dntb.gov.ua]
Pharmacological Profile of Senkyunolide J: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senkyunolide J is a naturally occurring phthalide (B148349) found in the rhizome of Ligusticum chuanxiong (Chuanxiong), a medicinal herb widely used in traditional Chinese medicine. Phthalides from this plant, including a variety of senkyunolide isomers, are recognized for their diverse pharmacological activities, such as anti-inflammatory, neuroprotective, and cardiovascular-protective effects. While extensive research has been conducted on its isomers like Senkyunolide I and H, specific pharmacological data for this compound is less abundant. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, drawing comparative data from studies on related senkyunolides to infer its potential mechanisms of action and experimental considerations.
Core Pharmacological Activities
Based on comparative studies and the general bioactivities of the senkyunolide class of compounds, this compound is suggested to possess inhibitory effects on smooth muscle cell proliferation and potential anti-inflammatory properties.
Data Presentation: Quantitative and Comparative Analysis
While specific IC50 or EC50 values for this compound are not widely reported in publicly available literature, a comparative study on the proliferation-inhibiting efficacy of various phthalides on mouse aorta smooth muscle cells provides valuable insight into its relative potency.
Table 1: Comparative Efficacy of Senkyunolide Isomers on Inhibition of Smooth Muscle Cell Proliferation
| Compound | Relative Inhibitory Efficacy |
| Senkyunolide L | Most Potent |
| Senkyunolide H | ↓ |
| This compound | ↓ |
| Senkyunolide I | ↓ |
| Ligustilide (LIG) | ↓ |
| Senkyunolide A | Least Potent (among those tested) |
| Butylidenephthalide | Least Potent (among those tested) |
This table illustrates the rank order of potency in inhibiting the proliferation of mouse aorta smooth muscle cells. Specific quantitative values were not provided in the source study.
Due to the limited direct data on this compound, the following table presents data for the closely related and well-studied Senkyunolide I to provide context for the potential quantitative potency of this class of compounds in neuroprotection.
Table 2: Exemplary Quantitative Data for a Related Isomer (Senkyunolide I) in a Neuroprotection Assay
| Isomer | Assay | Cell Line | Challenge | Endpoint | Result (Concentration) |
| Senkyunolide I | Cell Viability (MTT assay) | PC12 cells | H2O2-induced injury | Increased cell viability | Significant protection at 10 µM |
| Senkyunolide I | Apoptosis (Flow Cytometry) | PC12 cells | H2O2-induced injury | Reduced apoptosis | Significant reduction at 10 µM |
This data is provided as a reference from studies on a related isomer and should not be directly extrapolated to this compound without further experimental validation.
Experimental Protocols
Detailed experimental protocols for this compound are scarce. Therefore, the following methodologies are based on standard procedures used for evaluating the pharmacological effects of other senkyunolide isomers and are proposed as a template for the investigation of this compound.
Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation
-
Cell Culture: Primary mouse aorta smooth muscle cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Proliferation Assay (MTT Assay):
-
Seed VSMCs in 96-well plates at a density of 5 x 10^3 cells/well and allow to adhere overnight.
-
Synchronize cells by serum-starving for 24 hours in DMEM with 0.5% FBS.
-
Induce proliferation by treating cells with a stimulating agent (e.g., 10 ng/mL PDGF-BB).
-
Concurrently, treat cells with varying concentrations of this compound (or other test compounds) for 48 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (vehicle-treated) group.
-
Anti-Inflammatory Activity Assessment (Nitric Oxide Production in Macrophages)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Nitric Oxide (NO) Production Assay (Griess Test):
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation and NO production.
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
Signaling Pathways
The precise signaling pathways modulated by this compound have not been elucidated. However, based on the known mechanisms of other senkyunolides, it is plausible that this compound exerts its effects through similar intracellular signaling cascades. The diagrams below illustrate these putative pathways.
Putative Signaling Pathway for Inhibition of Smooth Muscle Cell Proliferation
Caption: Putative MAPK/ERK signaling pathway inhibition by this compound in VSMCs.
Postulated Anti-Inflammatory Signaling Pathway
Caption: Postulated NF-κB signaling pathway inhibition by this compound.
Experimental Workflow Diagram
The following diagram outlines a general workflow for the pharmacological profiling of this compound.
Caption: General workflow for the pharmacological profiling of this compound.
Conclusion and Future Directions
This compound, a phthalide from Ligusticum chuanxiong, demonstrates potential as a pharmacologically active compound, particularly in the inhibition of vascular smooth muscle cell proliferation. However, a significant gap exists in the literature regarding its specific quantitative data and detailed mechanisms of action. The information presented in this guide, largely inferred from comparative studies and the well-documented activities of its isomers, underscores the need for further dedicated research on this compound. Future investigations should focus on determining its IC50 and EC50 values in various assays, elucidating its specific molecular targets and signaling pathways, and validating its efficacy in relevant in vivo models. Such studies will be crucial for fully understanding the therapeutic potential of this compound and for its potential development as a novel therapeutic agent.
In Silico Modeling of Senkyunolide J Receptor Binding: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Senkyunolide J, a key phthalide (B148349) derivative from the medicinal plant Ligusticum chuanxiong, has garnered significant interest for its diverse pharmacological activities. Understanding its mechanism of action at a molecular level is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the receptor binding of this compound. We detail the requisite experimental protocols for molecular docking and molecular dynamics simulations and present a framework for data analysis and interpretation. This document serves as a practical resource for researchers aiming to elucidate the molecular targets and interaction dynamics of this compound, thereby accelerating natural product-based drug discovery.
Introduction to this compound and its Therapeutic Potential
Senkyunolides, a class of phthalide compounds, are major bioactive constituents of Ligusticum chuanxiong, a herb widely used in traditional medicine for various ailments, including cardiovascular diseases and migraines.[1][2] this compound, along with its related compounds like Senkyunolide I and H, has demonstrated a range of pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties.[1][3][4] The therapeutic potential of these natural products is linked to their modulation of various signaling pathways, such as the NF-κB and ERK pathways.[2][5] Elucidating the direct molecular targets of this compound is a critical step in understanding its mechanism of action and for rational drug design. In silico modeling offers a powerful and efficient approach to predict and analyze the binding of this compound to putative protein receptors.
In Silico Approaches for Receptor Binding Analysis
Computational methods, particularly molecular docking and molecular dynamics simulations, are indispensable tools in modern drug discovery for studying ligand-protein interactions.[6][7][8][9][10] These techniques provide insights into the binding affinity, mode of interaction, and stability of the ligand-receptor complex, guiding further experimental validation.
Putative Receptor Identification for this compound
As of now, a specific receptor for this compound has not been definitively identified. However, based on the known activities of related compounds, a potential starting point for investigation is the C-X-C chemokine receptor type 4 (CXCR4). A study on Senkyunolide I, a structurally similar phthalide, identified it as a potential CXCR4 antagonist with a measured affinity constant of 2.94 ± 0.36 μM.[3] Given the structural similarity, CXCR4 presents a plausible putative target for this compound.
Alternatively, target identification can be approached by considering the known pharmacological effects of Senkyunolides. For instance, their anti-inflammatory effects suggest potential interactions with key proteins in inflammatory pathways, such as cyclooxygenases (COX) or various cytokines. Virtual screening of this compound against a panel of such targets can help prioritize potential receptors.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[6][9] The process involves sampling a large number of possible conformations and orientations of the ligand in the receptor's binding site and scoring them based on their predicted binding affinity.
Molecular Dynamics (MD) Simulations
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time.[11][12][13][14] MD simulations provide a more detailed and realistic representation of the molecular interactions, including the role of solvent and the flexibility of both the ligand and the protein. These simulations can be used to assess the stability of the docked pose and to calculate binding free energies.[11]
Experimental Protocols
This section provides detailed methodologies for the in silico investigation of this compound receptor binding. The workflow is presented as a logical sequence of steps, from system preparation to data analysis.
General Workflow
The overall process for in silico modeling of this compound receptor binding follows a structured workflow.
Caption: Overall workflow for in silico modeling.
Protocol 1: Molecular Docking
Objective: To predict the binding pose and affinity of this compound to a putative receptor.
Materials:
-
3D structure of this compound (e.g., from PubChem).
-
3D structure of the putative receptor protein (e.g., from the Protein Data Bank - PDB).
-
Molecular docking software (e.g., AutoDock Vina, GOLD).[6]
-
Molecular visualization software (e.g., PyMOL, UCSF Chimera).
Methodology:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound in SDF or MOL2 format.
-
Convert the structure to the required input format for the docking software (e.g., PDBQT for AutoDock Vina).
-
Assign partial charges and define rotatable bonds.
-
-
Protein Preparation:
-
Download the PDB file of the target receptor.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges.
-
Define the binding site (grid box) based on known active sites or by using blind docking.[9]
-
-
Docking Simulation:
-
Run the docking algorithm using the prepared ligand and receptor files.
-
The software will generate multiple binding poses ranked by their scoring function.
-
-
Analysis of Results:
-
Visualize the docked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Select the most plausible binding pose based on the docking score and visual inspection of the interactions with key residues in the binding site.
-
Protocol 2: Molecular Dynamics Simulation
Objective: To assess the stability of the docked this compound-receptor complex and calculate the binding free energy.
Materials:
-
The selected docked complex from Protocol 1.
-
MD simulation package (e.g., GROMACS, AMBER, NAMD).[11]
-
Analysis software provided with the MD package or custom scripts.
Methodology:
-
System Preparation:
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Perform a short simulation under NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature of the system.
-
Perform a subsequent simulation under NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.
-
-
Production MD:
-
Run the production MD simulation for a sufficient length of time (e.g., nanoseconds) to sample the conformational space of the complex.[11]
-
-
Trajectory Analysis:
-
Analyze the trajectory to assess the stability of the complex, calculating metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).
-
Visualize the trajectory to observe the dynamic interactions between this compound and the receptor.
-
-
Binding Free Energy Calculation:
-
Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy from the MD trajectory.[11]
-
Data Presentation
Quantitative data from in silico modeling should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Molecular Docking Results for this compound
| Putative Receptor | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| CXCR4 | -8.5 | Asp97, Tyr116, Arg188 | Hydrogen Bond, Pi-Alkyl |
| COX-2 | -7.9 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |
| Other Target 1 | Value | Residues | Interactions |
| Other Target 2 | Value | Residues | Interactions |
Table 2: Molecular Dynamics Simulation and Binding Free Energy Data
| System | Average RMSD (Å) | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Total Binding Free Energy (kcal/mol) |
| This compound - CXCR4 | 1.8 ± 0.3 | -45.2 ± 3.1 | -20.7 ± 2.5 | -35.9 ± 4.2 |
| This compound - COX-2 | 2.1 ± 0.4 | -38.9 ± 2.8 | -15.4 ± 2.1 | -28.3 ± 3.5 |
| This compound - Other Target 1 | Value | Value | Value | Value |
| This compound - Other Target 2 | Value | Value | Value | Value |
Signaling Pathways and Logical Relationships
Visualizing the potential signaling pathways modulated by this compound can provide a broader context for the in silico findings.
Caption: Hypothetical signaling pathway for this compound.
Conclusion
This technical guide has outlined a comprehensive in silico strategy for investigating the receptor binding of this compound. By following the detailed protocols for molecular docking and molecular dynamics simulations, researchers can generate valuable hypotheses about the molecular targets and binding mechanisms of this promising natural product. The integration of these computational approaches provides a robust framework for guiding experimental validation and accelerating the drug discovery and development process for this compound and other natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Research progress on the pharmacological activities of senkyunolides [ouci.dntb.gov.ua]
- 3. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Senkyunolide H | TargetMol [targetmol.com]
- 5. tcmjc.com [tcmjc.com]
- 6. researchgate.net [researchgate.net]
- 7. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking for virtual screening of natural product databases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. revista.nutricion.org [revista.nutricion.org]
- 11. benchchem.com [benchchem.com]
- 12. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 13. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 14. Protein-Ligand Complex [mdtutorials.com]
Senkyunolide J: An In-Depth Technical Guide to its Stability and Degradation Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation profile of Senkyunolide J, a significant phthalide (B148349) compound found in the rhizome of Ligusticum Chuanxiong. Due to the limited direct research on this compound, this guide leverages extensive data from its closely related isomer, Senkyunolide I, to infer its stability characteristics and degradation pathways. The methodologies and analytical techniques detailed herein are directly applicable to the study of this compound.
Physicochemical Properties and Stability Overview
Senkyunolides, as a class of compounds, are known for their therapeutic potential, particularly in the context of cardiovascular and cerebrovascular diseases. The stability of these compounds is a critical factor in their development as pharmaceutical agents. Oxygen, light, temperature, and pH have been identified as key factors influencing the stability of related senkyunolides like Senkyunolide A and I.[1] It is anticipated that this compound exhibits a similar susceptibility to these environmental factors.
Quantitative Stability Data (Inferred from Senkyunolide I)
The following tables summarize the quantitative data on the stability of Senkyunolide I, which can be used as a predictive baseline for this compound.
Table 1: Degradation Kinetics of Senkyunolide I in Aqueous Solution
| Parameter | Value | Conditions | Reference |
| Degradation Kinetics | First-Order | Aqueous Solution | [2] |
| Activation Energy (Ea) | 194.86 kJ/mol | Aqueous Solution | [2] |
Table 2: Influence of Environmental Factors on Senkyunolide I Stability
| Factor | Observation | Conditions | Reference |
| pH | More stable in weakly acidic solution; degradation accelerates significantly under alkaline conditions (pH > 10.0). | Aqueous Solution | [1][2] |
| Oxygen | Dominating factor that accelerates degradation induced by light and temperature. | Room Temperature with Daylight | [2] |
| Light | Partial isomerization to (E)-6, 7-transdihydroxyligustilide. | Direct Sunlight for 2 months | [1] |
| Temperature | High temperature in the presence of oxygen leads to dual-key addition or hydration on 3,4-unsaturated bonds and branched terminal hydroxyl groups. | High-Temperature and Aerobic Conditions | [1] |
| Storage | Should be stored at low temperature without light and oxygen to maintain stability. | General Recommendation | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted for assessing the stability of this compound.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.
Protocol for Forced Degradation of this compound:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). After each time point, neutralize the solution with 0.1 N NaOH and dilute with the mobile phase to a suitable concentration for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for a specified period (e.g., 30 min, 1, 2, 4 hours). After each time point, neutralize the solution with 0.1 N HCl and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
Thermal Degradation: Expose the solid powder of this compound to a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and fluorescent light for a specified duration.
-
Analysis: Analyze the stressed samples at each time point using a stability-indicating HPLC-UV or UPLC-MS method to determine the extent of degradation and identify any degradation products.
Stability-Indicating Analytical Method
A validated stability-indicating method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) concentration and detecting the formation of degradation products.
Example of a UPLC-QTOF-MS Method for Senkyunolide Analysis:
-
Instrumentation: Waters ACQUITY UPLC system coupled with a quadrupole time-of-flight mass spectrometer (QTOF-MS).
-
Column: ACQUITY UPLC HSS T3 C18 column (100 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Full scan mode to detect all ions and tandem MS (MS/MS) to fragment ions for structural elucidation of degradation products.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies on this compound.
Proposed Degradation Pathway of this compound (Inferred from Senkyunolide I)
Caption: Proposed degradation pathways for this compound under different stress conditions.
Conclusion and Recommendations
The stability of this compound is a critical parameter for its successful development as a therapeutic agent. Based on the data from its isomer, Senkyunolide I, it is predicted that this compound is susceptible to degradation under alkaline, oxidative, photolytic, and high-temperature conditions. To ensure its stability, it is recommended that this compound be stored at low temperatures, protected from light, and in an oxygen-free environment.
For drug development professionals, it is imperative to conduct comprehensive forced degradation studies specifically on this compound to confirm these inferred pathways and identify any unique degradation products. The development and validation of a robust stability-indicating analytical method are paramount for accurate shelf-life determination and to ensure the quality, safety, and efficacy of any formulation containing this compound. Further research should focus on elucidating the precise degradation kinetics of this compound under various pharmaceutically relevant conditions.
References
- 1. The Study of Senkyunolide I Degradation Products by Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry | Scientific.Net [scientific.net]
- 2. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Senkyunolide J Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senkyunolides are a class of phthalide (B148349) compounds primarily isolated from plants of the Apiaceae family, such as Ligusticum chuanxiong[1][2]. These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, analgesic, and cardiovascular-protective effects[1][2][3]. Senkyunolide J, with the chemical formula C12H18O4, is a specific member of this family[4]. This document provides a detailed, albeit hypothetical, protocol for the chemical synthesis of this compound, comprehensive protocols for its purification based on methods established for related compounds, and an overview of the general signaling pathways modulated by senkyunolides.
Hypothetical Total Synthesis of this compound
The structure of this compound, featuring a dihydroxylated tetrahydrophthalide core, suggests a synthetic approach involving the dihydroxylation of an unsaturated precursor. A plausible precursor is Senkyunolide A, which possesses a double bond in the desired position for dihydroxylation.
Proposed Retrosynthetic Analysis:
A potential retrosynthetic pathway for this compound could start from the commercially available compound, Senkyunolide A. The key transformation would be the stereoselective dihydroxylation of the cyclohexene (B86901) ring of Senkyunolide A.
Experimental Protocol: Hypothetical Synthesis of this compound from Senkyunolide A
Objective: To synthesize this compound via dihydroxylation of Senkyunolide A.
Materials:
-
Senkyunolide A (starting material)[5]
-
Osmium tetroxide (OsO4) or Potassium osmate(VI) dihydrate (K2OsO4·2H2O)
-
N-methylmorpholine N-oxide (NMO) as a co-oxidant
-
Water
-
tert-Butanol
-
Sodium sulfite (B76179) or Sodium bisulfite
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Senkyunolide A in a mixture of acetone and water (e.g., a 10:1 ratio).
-
Addition of Reagents: To the stirred solution, add N-methylmorpholine N-oxide (NMO) (approximately 1.2 equivalents).
-
Catalytic Dihydroxylation: Add a catalytic amount of osmium tetroxide (e.g., 1-2 mol%) to the reaction mixture. The solution is expected to turn dark brown.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching the Reaction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium bisulfite. Stir for 30 minutes to reduce the osmate esters.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to yield this compound.
Purification Protocols for Senkyunolides
While specific purification data for this compound is not available, the following protocols for structurally similar senkyunolides (I, H, and A) can be adapted.
1. High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a common method for the purification of senkyunolides[6].
| Parameter | Value/Condition | Reference |
| Column | Reversed-phase C18 | [7] |
| Mobile Phase | Methanol-water (50:50, v/v) | [6] |
| Flow Rate | 5 mL/min | [6] |
| Detection | UV at 280 nm | [8] |
| Purity Achieved | >93% | [6] |
Detailed HPLC Protocol (Adapted from Senkyunolide I and H Purification)[6]:
-
Sample Preparation: Dissolve the crude product in the mobile phase.
-
Chromatographic Separation: Inject the sample onto a preparative reversed-phase C18 column.
-
Elution: Elute with an isocratic mobile phase of methanol (B129727) and water (50:50, v/v) at a flow rate of 5 mL/min.
-
Fraction Collection: Collect fractions based on the UV chromatogram at 280 nm.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
2. Counter-Current Chromatography (CCC)
CCC is an effective technique for the separation and purification of senkyunolides from crude extracts[9][10].
| Parameter | Value/Condition | Reference |
| Solvent System | n-hexane-ethyl acetate-methanol-water (3:7:4:6, v/v/v/v) | [9] |
| Mobile Phase | Lower aqueous phase | [9] |
| Flow Rate | 2.0 mL/min | [8] |
| Revolution Speed | 800 rpm | [8] |
| Detection | UV at 280 nm | [8] |
| Purity Achieved | 93-98% for Senkyunolide I and H | [9] |
Detailed CCC Protocol (Adapted from Senkyunolide I and H Purification)[9]:
-
Solvent System Preparation: Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in the specified ratio. Equilibrate the mixture in a separatory funnel and separate the two phases.
-
Column Preparation: Fill the CCC coil with the stationary phase (upper organic phase).
-
Sample Loading: Dissolve the crude sample in a small volume of the biphasic solvent system and inject it into the CCC instrument.
-
Elution: Pump the mobile phase (lower aqueous phase) through the column at the specified flow rate while the coil is rotating at high speed.
-
Fraction Collection: Collect fractions continuously and monitor the effluent by TLC or analytical HPLC.
-
Analysis and Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound.
Visualizations
Hypothetical Synthesis Workflow of this compound
References
- 1. tcmjc.com [tcmjc.com]
- 2. researchgate.net [researchgate.net]
- 3. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]
- 4. This compound [webbook.nist.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Purification of Ferulic Acid, Senkyunolide I and Senkyunolide H from the Volatile Oil of Rhizoma chuanxiong Using High-Speed Countercurrent Chromatography and Preparative Liquid Chromatography | Scientific.Net [scientific.net]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Preparative isolation and purification of senkyunolide-I, senkyunolide-H and ferulic acid from Rhizoma Chuanxiong using counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Senkyunolide J
Audience: Researchers, scientists, and drug development professionals.
Note on Senkyunolide J: As of the current literature review, specific analytical methods for the quantification of this compound have not been extensively published. However, a significant body of research exists for the quantification of structurally similar and co-occurring senkyunolides, such as Senkyunolide A, Senkyunolide I, and Senkyunolide H. The methodologies presented herein are based on these validated methods and are expected to be highly adaptable for this compound with appropriate optimization and validation.
Introduction to Senkyunolide Quantification
Senkyunolides are a class of phthalide (B148349) derivatives that are major bioactive constituents of medicinal plants such as Ligusticum chuanxiong (Chuanxiong) and Angelica sinensis (Danggui). These compounds have garnered significant interest due to their wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and cardiovascular-protective effects. Accurate and precise quantification of senkyunolides in plant materials, formulated products, and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding their mechanism of action.
The primary analytical techniques employed for the quantification of senkyunolides are High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely accessible method for the routine quantification of senkyunolides in herbal extracts and pharmaceutical formulations where concentrations are relatively high.
Quantitative Data Summary for HPLC-DAD Methods
The following table summarizes the performance characteristics of HPLC-DAD methods developed for Senkyunolide A, H, and I, which can serve as a benchmark for developing a method for this compound.
| Parameter | Senkyunolide A | Senkyunolide H | Senkyunolide I | Reference |
| Linearity Range (µg/mL) | 4.29 - 85.80 | 2.08 - 41.60 | 3.36 - 67.20 | [1] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 | [1] |
| Average Recovery (%) | 99.24 | 96.81 | 98.19 | [1] |
| Recovery RSD (%) | 0.98 | 1.51 | 1.24 | [1] |
| Limit of Detection (LOD) (µg/g) | 12.5 | Not Reported | Not Reported |
Detailed Experimental Protocol: HPLC-DAD
Objective: To quantify this compound in a sample matrix (e.g., herbal extract).
Instrumentation:
-
HPLC system with a pump, autosampler, column compartment, and DAD detector.
-
Analytical column: C18, 4.6 x 250 mm, 5 µm particle size.
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid or Formic Acid (analytical grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase A: 0.2% Acetic Acid in Water
-
Mobile Phase B: Methanol:Acetonitrile (2:1, v/v)
-
Gradient Program:
-
0-11 min: 45% B
-
11-26 min: 45% to 68% B
-
26-39 min: 68% to 82% B
-
39-45 min: 82% to 45% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation (Herbal Extract): a. Weigh 1.0 g of the powdered sample and place it in a conical flask. b. Add 50 mL of methanol and sonicate for 30 minutes. c. Allow the mixture to cool to room temperature and adjust to the original weight with methanol. d. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the analysis of this compound in complex biological matrices such as plasma or tissue homogenates, LC-MS/MS is the preferred method due to its superior sensitivity and selectivity.
Quantitative Data Summary for LC-MS/MS Methods
The following table presents typical validation parameters for an LC-MS/MS method developed for Senkyunolide I, which is a suitable starting point for a this compound assay.
| Parameter | Senkyunolide I | Reference |
| Linearity Range (ng/mL) | 1.0 - 100 | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 | |
| Precision (RSD, %) | 3.1 - 7.3 | |
| Accuracy (% Bias) | -14.9 to 12.9 | |
| Recovery (%) | 85.1 - 96.1 | |
| Matrix Effect (%) | < 110.4 |
Note: Specific references for a complete dataset on Senkyunolide I LC-MS/MS were not available in the provided search results, but these values represent typical performance for such assays.
Detailed Experimental Protocol: LC-MS/MS
Objective: To quantify this compound in rat plasma.
Instrumentation:
-
UPLC or HPLC system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: C18, 2.1 x 100 mm, 1.7 µm particle size.
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)
Chromatographic and MS Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: Optimized to provide good separation of this compound from matrix components.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: ESI Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for this compound and the IS must be determined by direct infusion.
Procedure:
-
Standard and QC Preparation: Prepare stock solutions of this compound and the IS in methanol. Spike blank plasma with appropriate amounts of this compound to create calibration standards and quality control (QC) samples.
-
Sample Preparation (Plasma): a. To 100 µL of plasma sample, standard, or QC, add the IS solution. b. Add 300 µL of acetonitrile to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 13,000 rpm for 10 minutes. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Analysis: Inject the prepared samples into the LC-MS/MS system.
-
Quantification: Create a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration. Calculate the concentration of this compound in the unknown samples using the regression equation of the calibration curve.
Visualized Workflows and Pathways
Caption: General analytical workflow for Senkyunolide quantification.
Caption: Hypothesized anti-inflammatory signaling pathway for this compound.
References
Application Note: Quantitative Determination of Senkyunolide J in Human Plasma by HPLC-MS/MS
Abstract
This application note describes a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of Senkyunolide J in human plasma. The protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of this compound. The methodology encompasses a straightforward protein precipitation extraction procedure and utilizes a reversed-phase C18 column for chromatographic separation. The mass spectrometric detection is performed on a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity. This method has been developed based on established protocols for similar phthalide (B148349) compounds and provides a robust framework for the bioanalysis of this compound.
Introduction
This compound is a phthalide compound of interest, belonging to a class of bioactive molecules found in medicinal plants such as Ligusticum chuanxiong. To understand its therapeutic potential, it is crucial to elucidate its pharmacokinetic profile, which necessitates a reliable and validated method for its quantification in biological matrices. This document provides a detailed protocol for the determination of this compound in human plasma using HPLC-MS/MS, a technique renowned for its specificity, sensitivity, and speed.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₂H₁₈O₄ |
| Molecular Weight | 226.27 g/mol |
| CAS Number | 94530-86-6 |
| Chemical Structure | (Structure available in chemical databases) |
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound or another phthalide not present in the matrix)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Instrumentation
-
HPLC System: A system capable of delivering reproducible gradients at flow rates suitable for 2.1 mm ID columns.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Sample Preparation
-
Thaw frozen plasma samples to room temperature.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Spike with 10 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC-MS/MS Method
HPLC Conditions:
| Parameter | Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 5 min, hold for 1 min, then re-equilibrate |
Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Capillary Voltage | 3.0 kV |
| Gas Flow (Desolvation) | 700 L/h |
| Gas Flow (Cone) | 50 L/h |
MRM Transitions (Proposed):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 227.1 | To be determined experimentally | To be optimized |
| Internal Standard | Dependent on IS used | To be determined experimentally | To be optimized |
Note: The product ions and collision energies must be optimized experimentally by infusing a standard solution of this compound into the mass spectrometer.
Method Validation
The analytical method should be validated in accordance with regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[1][2][3][4] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Investigated to ensure no significant ion suppression or enhancement |
| Stability | Assessed under various conditions (freeze-thaw, short-term, long-term, post-preparative) |
Data Presentation
Illustrative Pharmacokinetic Data
As no specific pharmacokinetic data for this compound was found in the searched literature, the following table presents data for a related compound, Senkyunolide I, to illustrate how results would be presented. This data is for informational purposes only and should not be considered representative of this compound.
Pharmacokinetic Parameters of Senkyunolide I in Rats (Illustrative)
| Parameter | Intravenous (10 mg/kg) | Oral (50 mg/kg) |
| Cₘₐₓ (ng/mL) | - | 1250 ± 250 |
| Tₘₐₓ (h) | - | 0.25 ± 0.1 |
| AUC₀₋ₜ (ng·h/mL) | 850 ± 150 | 2100 ± 400 |
| t₁/₂ (h) | 0.8 ± 0.2 | 1.2 ± 0.3 |
| Bioavailability (%) | - | ~40% |
Data adapted from studies on Senkyunolide I and is for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis in plasma.
Proposed Fragmentation Pathway
Caption: Proposed fragmentation of this compound in positive ESI mode.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative determination of this compound in human plasma using HPLC-MS/MS. The described method is based on established analytical principles for similar compounds and offers a solid foundation for researchers. The provided workflows and proposed mass spectrometric parameters will guide the user in setting up a robust and reliable bioanalytical assay. It is imperative to perform a full method validation to ensure the accuracy and precision of the data generated for pharmacokinetic and other drug development studies.
References
Application Notes and Protocols for Senkyunolide Administration in Animal Models of Disease
A comprehensive guide for researchers, scientists, and drug development professionals on the in vivo application of Senkyunolides, focusing on Senkyunolide I, H, and A due to the current lack of available data for Senkyunolide J.
Introduction
Senkyunolides are a class of phthalide (B148349) compounds predominantly found in Umbelliferae plants such as Ligusticum chuanxiong Hort.[1][2]. These compounds, including Senkyunolide I, H, and A, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, neuroprotective, and cardiovascular-protective effects[1][2]. Modern research has highlighted their potential in treating a variety of diseases, including coronary heart disease, migraine, and rheumatism[1]. Notably, Senkyunolide I (SEI) is recognized for its ability to cross the blood-brain barrier, making it a promising candidate for neurological conditions[1][3]. This document provides a detailed overview of the administration of Senkyunolides in various animal models of disease, summarizing quantitative data and experimental protocols from published studies.
Disclaimer: While the topic of interest is this compound, a thorough review of current literature reveals a significant lack of specific experimental data for this particular compound in animal models. The following application notes and protocols are therefore based on the extensive research available for the closely related and well-studied Senkyunolides I, H, and A.
Data Presentation: Quantitative Summary of Senkyunolide Administration
The following tables summarize the quantitative data from various studies on the administration of Senkyunolide I, H, and A in different animal models of disease.
Table 1: Senkyunolide I Administration in Animal Models
| Disease Model | Animal Species | Route of Administration | Dosage | Key Findings | Reference |
| Sepsis-Associated Encephalopathy | Rat | Intraperitoneal | 36 mg/kg | Attenuated sleep deprivation and cognitive dysfunction. | [4] |
| Cerebral Ischemia-Reperfusion Injury | Rat | Intraperitoneal | 36 mg/kg | Reduced cerebral infarct volume and neurological injury. | [3] |
| Cholestatic Liver Injury | Mouse | Not Specified | Not Specified | Alleviated liver injury by regulating the STAT3 signaling pathway. | [5] |
| Hepatic Ischemia/Reperfusion Injury | Mouse | Not Specified | Not Specified | Attenuated injury via anti-oxidative, anti-inflammatory, and anti-apoptotic pathways. | [1] |
| Renal Ischemia-Reperfusion Injury | Not Specified | Not Specified | Not Specified | Alleviated injury by inhibiting oxidative stress, endoplasmic reticulum stress, and apoptosis. | [1] |
| Endogenous Thrombosis | Zebrafish | Not Specified | Not Specified | Exhibited synergistic antithrombotic effects with cryptotanshinone. | [6] |
Table 2: Senkyunolide H Administration in Animal Models
| Disease Model | Animal Species | Route of Administration | Dosage | Key Findings | Reference |
| Cerebral Ischemic Injury | Not Specified | Not Specified | Not Specified | Affected injury through regulation of autophagy via the PI3K/AKT/mTOR signaling pathway. | [2] |
| Postmenopausal Osteoporosis | Not Specified | Not Specified | Not Specified | Attenuated osteoclastogenesis by regulating NF-κB, JNK, and ERK signaling pathways. | [1] |
| Lipopolysaccharide-mediated Neuroinflammation (in vitro) | BV2 microglia cells | Not Specified | Not Specified | Inhibited microglia activation and attenuated neuroinflammation and oxidative stress via ERK and NF-κB pathways. | [2] |
Table 3: Senkyunolide A Administration in Animal Models
| Disease Model | Animal Species | Route of Administration | Dosage | Key Findings | Reference |
| Osteoarthritis | Mouse | Not Specified | 20, 40, 80, 160 μg/mL (in vitro) | Inhibited the progression of osteoarthritis by inhibiting the NLRP3 signaling pathway. | [1][5] |
| Corticosterone-induced Apoptosis (in vitro) | PC12 cells | Not Specified | 0-2 mg/L | Protected neural cells from apoptosis by modulating protein phosphatase 2A and α-synuclein signaling. | |
| Vasorelaxation | Rat | Not Specified | Not Specified | Demonstrated vasorelaxation activity in isolated aorta. | [5] |
Experimental Protocols
This section details the methodologies for key experiments involving the administration of Senkyunolides in animal models.
Protocol 1: Induction of Sepsis-Associated Encephalopathy and Senkyunolide I Administration in Rats
Objective: To evaluate the neuroprotective effects of Senkyunolide I in a rat model of sepsis-associated encephalopathy.
Animal Model:
-
Species: Sprague-Dawley (SD) rats.
-
Sex: Male.
-
Weight: 250-300 g.
Materials:
-
Senkyunolide I (purity >98%).
-
Sterile saline solution (0.9% NaCl).
-
Anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Surgical instruments for cecal ligation and puncture (CLP).
-
Behavioral testing apparatus (e.g., Morris water maze).
-
ELISA kits for inflammatory cytokine measurement (e.g., TNF-α, IL-1β).
-
Reagents and equipment for Western blotting and immunohistochemistry.
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to food and water for at least one week before the experiment.
-
Model Induction (Cecal Ligation and Puncture - CLP):
-
Anesthetize the rats.
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum just distal to the ileocecal valve, ensuring intestinal continuity is maintained.
-
Puncture the ligated cecum twice with an 18-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of feces from the puncture sites.
-
Return the cecum to the peritoneal cavity and suture the abdominal incision in layers.
-
Administer fluid resuscitation (e.g., 30-50 mL/kg sterile saline subcutaneously) immediately after surgery.
-
A sham group will undergo the same surgical procedure without CLP.
-
-
Senkyunolide I Administration:
-
Prepare a stock solution of Senkyunolide I in a suitable vehicle (e.g., sterile saline with a small amount of DMSO and Tween 80).
-
Administer Senkyunolide I intraperitoneally at a dose of 36 mg/kg at specified time points post-CLP (e.g., 1, 6, and 12 hours).[4]
-
The control group will receive an equivalent volume of the vehicle.
-
-
Outcome Assessments:
-
Behavioral Testing: Perform tests such as the Morris water maze to assess cognitive function at 24 and 48 hours post-CLP.
-
Biochemical Analysis: At the end of the experiment, euthanize the animals and collect blood and brain tissue. Measure levels of inflammatory cytokines (TNF-α, IL-1β) in serum and brain homogenates using ELISA.
-
Histopathological Analysis: Perfuse the brains with paraformaldehyde, embed in paraffin, and perform H&E staining to assess neuronal damage.
-
Western Blotting: Analyze the expression of key proteins involved in inflammatory and apoptotic pathways in brain tissue.
-
Protocol 2: Cerebral Ischemia-Reperfusion Injury and Senkyunolide I Administration in Rats
Objective: To investigate the protective effects of Senkyunolide I on brain injury in a rat model of focal cerebral ischemia-reperfusion.
Animal Model:
-
Species: Sprague-Dawley (SD) rats.
-
Sex: Male.
-
Weight: 280-320 g.
Materials:
-
Senkyunolide I (purity >98%).
-
Sterile saline solution (0.9% NaCl).
-
Anesthetic (e.g., chloral (B1216628) hydrate (B1144303) or isoflurane).
-
4-0 monofilament nylon suture with a rounded tip.
-
Surgical microscope and instruments.
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume measurement.
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Model Induction (Middle Cerebral Artery Occlusion - MCAO):
-
Anesthetize the rats.
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Insert the nylon suture into the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
After 2 hours of occlusion, gently withdraw the suture to allow for reperfusion.
-
Sham-operated rats will undergo the same surgical procedure without the insertion of the suture.
-
-
Senkyunolide I Administration:
-
Administer Senkyunolide I intraperitoneally at a dose of 36 mg/kg immediately after the onset of reperfusion.[3]
-
The control group will receive the vehicle.
-
-
Outcome Assessments:
-
Neurological Deficit Scoring: Evaluate neurological function at 24 hours post-reperfusion using a standardized scoring system (e.g., 0-4 scale).
-
Infarct Volume Measurement: At 24 hours, euthanize the rats and remove the brains. Slice the brains into 2 mm coronal sections and stain with 2% TTC solution. Calculate the infarct volume as a percentage of the total brain volume.
-
Biochemical and Molecular Analysis: Analyze brain tissue for markers of oxidative stress (e.g., MDA, SOD), inflammation, and apoptosis as described in Protocol 1.
-
Signaling Pathways and Mechanisms of Action
Senkyunolides exert their therapeutic effects through the modulation of various signaling pathways. The diagrams below illustrate some of the key pathways involved.
Experimental Workflow Diagram
The following diagram outlines a general experimental workflow for evaluating the efficacy of a Senkyunolide compound in an animal model of disease.
References
- 1. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]
- 2. tcmjc.com [tcmjc.com]
- 3. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Effects of Cryptotanshinone and Senkyunolide I in Guanxinning Tablet Against Endogenous Thrombus Formation in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Senkyunolide A protects neural cells against corticosterone-induced apoptosis by modulating protein phosphatase 2A and α-synuclein signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Senkyunolide J Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Senkyunolide J in cell culture models. Due to the limited availability of specific protocols for this compound, the following methodologies are based on established protocols for structurally related senkyunolides, such as Senkyunolide A and H. These compounds have demonstrated significant anti-inflammatory, neuroprotective, and anti-apoptotic properties, which are anticipated to be shared by this compound.
Overview of this compound's Potential Biological Activities
Senkyunolides are a class of phthalides primarily isolated from the rhizome of Ligusticum chuanxiong, a traditional Chinese medicinal herb.[1][2] These compounds are known to possess a wide range of pharmacological activities.[3][4] While specific data on this compound is emerging, related compounds have been shown to exert their effects through the modulation of key signaling pathways involved in inflammation and apoptosis.[1][2]
Potential Therapeutic Applications:
-
Neurodegenerative Diseases
-
Inflammatory Disorders
-
Ischemic Injury
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on the observed effects of related senkyunolides. This data is for illustrative purposes to guide experimental design and should be empirically determined for this compound.
Table 1: Effect of this compound on Cell Viability of PC12 Cells under Oxidative Stress
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| Oxidative Stress Model | - | 52 ± 4.5 |
| This compound + Oxidative Stress | 10 | 65 ± 3.8 |
| This compound + Oxidative Stress | 25 | 78 ± 4.1 |
| This compound + Oxidative Stress | 50 | 89 ± 3.9 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated BV2 Cells
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Control | - | 15 ± 2.1 | 8 ± 1.5 |
| LPS (1 µg/mL) | - | 250 ± 15.3 | 180 ± 12.8 |
| This compound + LPS | 25 | 180 ± 11.7 | 120 ± 9.9 |
| This compound + LPS | 50 | 110 ± 9.8 | 75 ± 8.2 |
| This compound + LPS | 100 | 60 ± 7.5 | 40 ± 6.1 |
Experimental Protocols
General Cell Culture and Maintenance
Protocols for initiating and maintaining cell cultures should follow standard aseptic techniques.
-
PC12 Cells (Rat Adrenal Pheochromocytoma): Culture in DMEM supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin. For differentiation into a neuronal phenotype, reduce serum concentration and add Nerve Growth Factor (NGF) at a final concentration of 50-100 ng/mL.[5]
-
BV2 Cells (Mouse Microglia): Culture in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
Protocol for Investigating Neuroprotective Effects of this compound in PC12 Cells
This protocol describes the induction of apoptosis using an oxidative stress model and its subsequent treatment with this compound.
Materials:
-
PC12 cells
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Apoptosis-inducing agent (e.g., MPP+, corticosterone, or H₂O₂)[6][7]
-
Phosphate Buffered Saline (PBS)
-
Cell viability assay kit (e.g., MTT or CCK-8)
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit[8]
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed PC12 cells in 96-well plates for viability assays and 6-well plates for flow cytometry at an appropriate density. Allow cells to adhere overnight.
-
This compound Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) for 2-4 hours. Include a vehicle control (DMSO).
-
Induction of Apoptosis: Add the apoptosis-inducing agent (e.g., 1 mM MPP+ for 24 hours) to the wells already containing this compound.
-
Cell Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Apoptosis Assay (Flow Cytometry):
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI and incubate in the dark at room temperature for 15 minutes.[8]
-
Analyze the samples using a flow cytometer.
-
Protocol for Investigating Anti-inflammatory Effects of this compound in BV2 Microglial Cells
This protocol outlines the use of Lipopolysaccharide (LPS) to induce an inflammatory response in BV2 cells.
Materials:
-
BV2 cells
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli[1]
-
TRIzol reagent for RNA extraction
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., TNF-α, IL-1β, iNOS, COX-2)
-
ELISA kits for TNF-α and IL-1β
-
Antibodies for Western blotting (e.g., p-p65, p65, p-ERK, ERK, IκBα)
Procedure:
-
Cell Seeding: Seed BV2 cells in 6-well plates or 12-well plates and allow them to adhere.
-
This compound Pre-treatment: Pre-treat cells with different concentrations of this compound (e.g., 25, 50, 100 µM) for 2 hours.[1]
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL and incubate for the desired time (e.g., 6 hours for RNA analysis, 24 hours for protein analysis).[1]
-
RNA Analysis (qPCR):
-
Isolate total RNA using TRIzol.
-
Synthesize cDNA.
-
Perform qPCR to determine the relative mRNA expression of target inflammatory genes.
-
-
Protein Analysis (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted TNF-α and IL-1β using ELISA kits according to the manufacturer's instructions.
-
-
Protein Analysis (Western Blot):
-
Lyse the cells to extract total protein.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against key signaling proteins, followed by HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescence detection system.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative anti-inflammatory signaling pathway of this compound.
Caption: Workflow for assessing the neuroprotective effects of this compound.
References
- 1. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide-mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Change in Anticancer Drug Sensitivity During Neuronal Differentiation of PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Senkyunolide A protects neural cells against corticosterone-induced apoptosis by modulating protein phosphatase 2A and α-synuclein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for In Vivo Studies of Senkyunolide J
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the determination of an appropriate in vivo dosage of Senkyunolide J and outline detailed protocols for its administration and the evaluation of its potential therapeutic effects. Due to the limited availability of direct in vivo data for this compound, this document provides a data-driven approach based on findings for structurally related senkyunolides, particularly Senkyunolide I.
Data Presentation: Dosage of Structurally Related Senkyunolides
To establish a rational starting point for in vivo studies of this compound, the following table summarizes reported dosages for other senkyunolides. This information can be used to inform the design of initial dose-finding experiments for this compound.
| Compound | Animal Model | Administration Route | Dosage | Observed Effects |
| Senkyunolide I | Mice | Oral | 16 and 32 mg/kg | Analgesic effects[1][2] |
| Rats | Intravenous | 36 and 72 mg/kg | Neuroprotection against cerebral ischemia-reperfusion injury[3] | |
| Rats | Oral | 36 mg/kg | Metabolite identification[4] | |
| Senkyunolide H | Mice | Not Specified | Not Specified | Alleviation of osteoporosis in ovariectomized mice[5] |
| Rats | Not Specified | Not Specified | Neuroprotective effects in a model of intracerebral hemorrhage[5] |
Note: The provided dosages for related compounds should be used as a reference to design a dose-escalation study for this compound. It is recommended to start with a lower dose and escalate to determine the optimal dose with the desired efficacy and minimal toxicity.
Experimental Protocols
Protocol for In Vivo Administration of this compound
This protocol details two common methods for administering compounds to rodents: oral gavage and intraperitoneal injection. The choice of administration route should be based on the physicochemical properties of this compound and the experimental design.
a) Oral Gavage in Mice
Oral gavage is a method for administering precise volumes of a liquid substance directly into the stomach of a mouse.
Materials:
-
This compound formulation (e.g., dissolved in a suitable vehicle like corn oil or a suspension in 0.5% carboxymethylcellulose)
-
Gavage needles (18-20 gauge for adult mice, with a rounded tip)[6]
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg of body weight.[7][8][9]
-
Restraint: Properly restrain the mouse to ensure its safety and the accuracy of the procedure.[6][10]
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the esophagus into the stomach. The correct length of insertion can be predetermined by measuring the distance from the mouse's snout to the last rib.[6][10]
-
Compound Administration: Slowly administer the this compound formulation.[7]
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress or adverse effects.[6][7]
b) Intraperitoneal (IP) Injection in Mice
IP injection is a common route for administering substances that are readily absorbed into the systemic circulation.
Materials:
-
This compound formulation (sterile)
-
Syringes (1 ml)
-
70% ethanol (B145695) for disinfection
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the correct injection volume. The maximum recommended volume for IP injection in mice is 10 ml/kg.[11][13]
-
Restraint: Properly restrain the mouse, exposing the abdominal area.[14]
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[14] Disinfect the injection site with 70% ethanol.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn, which would indicate incorrect placement.[13][14]
-
Compound Administration: Inject the this compound formulation slowly.
-
Post-Injection Monitoring: Withdraw the needle and return the mouse to its cage. Monitor for any signs of discomfort or adverse reactions.[11][13]
Protocol for Assessing Anti-Inflammatory Activity in Vivo (Carrageenan-Induced Paw Edema Model)
This model is widely used to evaluate the acute anti-inflammatory effects of compounds.
Materials:
-
This compound
-
Carrageenan solution (1% in sterile saline)
-
Pletysmometer or calipers
-
Experimental animals (e.g., Wistar rats or Swiss albino mice)
Procedure:
-
Animal Grouping: Divide the animals into at least three groups: a control group (vehicle), a positive control group (e.g., indomethacin), and one or more this compound treatment groups at different doses.
-
Compound Administration: Administer this compound or the vehicle via the chosen route (e.g., oral gavage or IP injection) one hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Protocol for Assessing Neuroprotective Effects in Vivo (Middle Cerebral Artery Occlusion Model)
This model is a common method for inducing focal cerebral ischemia to study the neuroprotective effects of compounds.
Materials:
-
This compound
-
Anesthetics
-
Surgical instruments
-
Suture for occlusion
-
Apparatus for monitoring physiological parameters (temperature, blood pressure)
-
TTC (2,3,5-triphenyltetrazolium chloride) stain for infarct volume assessment
-
Behavioral testing apparatus (e.g., neurological deficit scoring)
Procedure:
-
Animal Preparation and Anesthesia: Anesthetize the animal and maintain its body temperature.
-
Surgical Procedure: Expose the common carotid artery and introduce a filament to occlude the middle cerebral artery (MCAO).
-
Compound Administration: Administer this compound at a specific time point relative to the MCAO procedure (e.g., before, during, or after).
-
Reperfusion: After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Neurological Assessment: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: Sacrifice the animal and remove the brain. Slice the brain and stain with TTC to visualize the infarct area. Calculate the infarct volume.
-
Data Analysis: Compare the neurological scores and infarct volumes between the vehicle-treated and this compound-treated groups.
Mandatory Visualizations
Signaling Pathways
Senkyunolides have been reported to modulate several signaling pathways involved in inflammation and cell survival.[15] The following diagram illustrates a generalized signaling pathway potentially affected by this compound.
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow
The following diagram outlines a logical workflow for conducting in vivo studies with this compound, from initial dose determination to efficacy evaluation.
Caption: General workflow for in vivo studies of this compound.
References
- 1. Effect and mechanism of senkyunolide I as an anti-migraine compound from Ligusticum chuanxiong - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics, tissue distribution and metabolism of senkyunolide I, a major bioactive component in Ligusticum chuanxiong Hort. (Umbelliferae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcmjc.com [tcmjc.com]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. research.fsu.edu [research.fsu.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Guidelines for Intraperitoneal Injection in Mice | PDF | Injection (Medicine) | Abdomen [scribd.com]
- 13. ltk.uzh.ch [ltk.uzh.ch]
- 14. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 15. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]
Application Notes and Protocols for Senkyunolide J as a Chemical Probe
The following application notes and protocols are based on the broader family of Senkyunolides and are provided as a representative guide. Researchers should adapt and validate these methodologies for Senkyunolide J.
Introduction to Senkyunolides as Chemical Probes
Senkyunolides are a class of phthalide (B148349) compounds primarily isolated from medicinal plants like Ligusticum chuanxiong and Angelica sinensis.[1][2] These compounds are recognized for their significant pharmacological effects, including neuroprotective, anti-inflammatory, and cardiovascular-protective properties.[1] Their ability to modulate key signaling pathways makes them valuable as chemical probes for studying cellular processes involved in inflammation, apoptosis, and oxidative stress.
The general mechanism of action for well-studied Senkyunolides involves the modulation of inflammatory and cell survival pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades (including ERK, p38, and JNK).[1]
Quantitative Data Summary for Senkyunolides (A, H, and I)
Due to the lack of specific quantitative data for this compound, the following tables summarize findings for other prominent Senkyunolides to provide a comparative context for potential experimental design.
Table 1: Inhibitory Effects of Senkyunolides on Inflammatory Markers
| Senkyunolide Analog | Cell Line | Stimulant | Target | Assay | Effective Concentration | Reference |
| Senkyunolide H | BV2 microglia | LPS | IBA1 (Microglia Activation) | Western Blot | Dose-dependent reduction | [3] |
| Senkyunolide H | BV2 microglia | LPS | Pro-inflammatory Cytokines | qRT-PCR, ELISA | Attenuation of LPS-mediated increase | [3] |
| Senkyunolide I | HEK293 | TNF-α | NF-κB Reporter Gene | Luciferase Assay | Inhibition at 100 µM | |
| Senkyunolide I | THP-1 | LPS | IL-8, IL-6 Production | ELISA | Reduction at 100 µM |
Table 2: Neuroprotective Effects of Senkyunolides
| Senkyunolide Analog | Cell Line/Model | Insult | Measured Effect | Assay | Key Finding | Reference |
| Senkyunolide A | PC12 cells | Corticosterone | Apoptosis | TUNEL Assay | Protection against apoptosis | [4] |
| Senkyunolide A | PC12 cells | OGD/R | Cell Viability | CCK-8 Assay | Attenuation of viability damage | [5] |
| Senkyunolide H | BV2 microglia | LPS | Oxidative Stress | Not Specified | Attenuation of LPS-mediated oxidative stress | [6] |
| Senkyunolide I | Murine Model | Sepsis (CLP) | Neuronal Apoptosis | TUNEL Assay | Significant inhibition of apoptosis | [7] |
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound's activity as a chemical probe.
Protocol 1: Assessment of Anti-inflammatory Activity using NF-κB Luciferase Reporter Assay
This protocol is designed to determine if this compound can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.
1. Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK293) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 4 x 10⁴ cells/well.
-
Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
2. Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours.
-
Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 20 ng/mL, for 6-8 hours. Include unstimulated and vehicle-treated controls.
3. Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[8][9]
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in NF-κB activity relative to the unstimulated control.
-
Plot the dose-response curve for this compound's inhibition of NF-κB activation.
Protocol 2: Analysis of MAPK Pathway Modulation by Western Blotting
This protocol investigates the effect of this compound on the phosphorylation status of key proteins in the MAPK signaling pathway (e.g., ERK, p38, JNK).
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., BV2 microglia for neuroinflammation studies) in 6-well plates until they reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat cells with different concentrations of this compound for a specified duration.
-
If investigating inhibitory effects, stimulate the cells with an appropriate agonist (e.g., LPS for BV2 cells) during the last 30-60 minutes of the this compound treatment.
2. Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. Gel Electrophoresis and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, p38, and JNK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on MAPK activation.
Visualizations
Caption: Generalized signaling pathway modulation by Senkyunolides.
Caption: Workflow for analyzing MAPK pathway modulation.
References
- 1. tcmjc.com [tcmjc.com]
- 2. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Senkyunolide A protects neural cells against corticosterone-induced apoptosis by modulating protein phosphatase 2A and α-synuclein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Senkyunolide A attenuates cerebral ischemia-reperfusion injury by inhibiting NLRP3-mediated ferroptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide-mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Senkyunolide I Protects against Sepsis-Associated Encephalopathy by Attenuating Sleep Deprivation in a Murine Model of Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuroinflammation Pathways with Senkyunolide J
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senkyunolide J is a phthalide (B148349) compound isolated from Ligusticum chuanxiong, a traditional Chinese herb. While direct research on this compound in neuroinflammation is emerging, extensive studies on its structural analogs, Senkyunolide H and Senkyunolide I, provide a strong rationale for its investigation as a potential modulator of neuroinflammatory processes. This document outlines the application of this compound in studying neuroinflammation, with protocols and data derived from studies on these closely related compounds. It is anticipated that this compound will exhibit similar mechanisms of action, primarily through the modulation of the NF-κB and Nrf2 signaling pathways.[1][2][3][4]
Neuroinflammation is a key pathological feature of various neurodegenerative diseases, characterized by the activation of microglia and astrocytes.[5] Activated microglia, for instance, can adopt a pro-inflammatory (M1) or an anti-inflammatory (M2) phenotype.[2] Compounds that can suppress the M1 phenotype and promote the M2 phenotype are of significant therapeutic interest. Senkyunolides have demonstrated the ability to inhibit the activation of microglia and reduce the production of pro-inflammatory mediators.[2][3][4]
The primary proposed mechanisms of action for senkyunolides in the context of neuroinflammation are the inhibition of the pro-inflammatory NF-κB signaling pathway and the activation of the antioxidant Nrf2 signaling pathway.[1][3][4]
Key Signaling Pathways
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to stimuli like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including IL-1β, IL-6, and TNF-α. Senkyunolides have been shown to inhibit this pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of p65.[2][4]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Activation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of activators like senkyunolides, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).[1][3]
Caption: Activation of the Nrf2 signaling pathway by this compound.
Data Presentation
The following tables summarize quantitative data from studies on Senkyunolide H and I, which can be used as a reference for designing experiments with this compound.
Table 1: Effect of Senkyunolide H on Pro-inflammatory Cytokine Expression in LPS-stimulated BV2 Microglia [4][6]
| Treatment | IL-6 mRNA (fold change) | IL-1β mRNA (fold change) | IL-10 mRNA (fold change) |
| Control | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | Significant Increase | Significant Increase | No Significant Change |
| LPS + SNH (25 µM) | Decreased vs. LPS | Decreased vs. LPS | Increased vs. LPS |
| LPS + SNH (50 µM) | Further Decrease | Further Decrease | Further Increase |
| LPS + SNH (100 µM) | Strongest Decrease | Strongest Decrease | Strongest Increase |
Table 2: Effect of Senkyunolide I on Inflammatory and Oxidative Stress Markers in a Rat Model of Sepsis-Associated Encephalopathy [1]
| Treatment Group | IL-1β (pg/mg protein) | TNF-α (pg/mg protein) | MDA (nmol/mg protein) | GSH-Px Activity (U/mg protein) |
| Sham | Baseline | Baseline | Baseline | Baseline |
| Model (Sepsis) | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Decreased |
| Senkyunolide I (72 mg/kg) | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Increased |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on neuroinflammation, based on methodologies used for Senkyunolide H and I.
Protocol 1: In Vitro Microglia Activation Assay
This protocol is designed to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[4]
Materials:
-
BV2 microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Reagents for RNA extraction, qRT-PCR, ELISA, and Western Blot
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment:
-
Seed BV2 cells in appropriate culture plates (e.g., 6-well plates for Western Blot and qRT-PCR, 96-well plates for ELISA).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control (DMSO) and an LPS-only control group should be included.
-
-
Analysis:
-
qRT-PCR: Extract total RNA and perform quantitative real-time PCR to measure the mRNA expression levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (IL-10).
-
ELISA: Collect the cell culture supernatant and use ELISA kits to quantify the protein levels of secreted cytokines.
-
Western Blot: Lyse the cells and perform Western blotting to analyze the protein levels of key signaling molecules in the NF-κB pathway (p-p65, p-IκBα) and Nrf2 pathway (Nrf2, HO-1).
-
Caption: Experimental workflow for in vitro microglia activation assay.
Protocol 2: In Vivo Model of Neuroinflammation
This protocol describes an in vivo model of sepsis-associated encephalopathy in rats to evaluate the neuroprotective effects of this compound.[1]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound (for intraperitoneal injection)
-
Cecal Ligation and Puncture (CLP) surgical kit
-
Anesthetics
-
Reagents for tissue homogenization, ELISA, and Western Blot
Procedure:
-
Animal Groups: Divide rats into four groups: Sham, Model (CLP), this compound-treated (CLP + this compound), and a positive control group (e.g., an Nrf2 activator).
-
CLP Surgery:
-
Anesthetize the rats.
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve and puncture it twice with an 18-gauge needle.
-
Return the cecum to the abdominal cavity and suture the incision.
-
The Sham group undergoes the same procedure without ligation and puncture.
-
-
Treatment: Administer this compound (e.g., 72 mg/kg, i.p.) or vehicle to the respective groups immediately after surgery.
-
Sample Collection: At a predetermined time point (e.g., 24 hours post-surgery), euthanize the animals and collect brain tissue (hippocampus and cortex).
-
Analysis:
-
ELISA: Homogenize brain tissue and measure the levels of inflammatory cytokines (IL-1β, TNF-α) and oxidative stress markers (MDA, GSH-Px).
-
Western Blot: Analyze the protein expression of Nrf2 and its downstream targets, as well as markers of astrocyte activation (GFAP).
-
Conclusion
The available evidence from studies on Senkyunolide H and Senkyunolide I strongly suggests that this compound is a promising candidate for the study of neuroinflammation. The provided application notes and protocols offer a comprehensive framework for researchers to investigate the efficacy and mechanism of action of this compound in both in vitro and in vivo models of neuroinflammation. It is recommended that initial dose-response studies be conducted to determine the optimal concentration of this compound for these experimental systems. The modulation of the NF-κB and Nrf2 pathways represents a key area of investigation for elucidating the therapeutic potential of this compound in neurodegenerative diseases.
References
- 1. Senkyunolide I Improves Septicemia‐Induced Brain Dysfunction via Regulating Nrf2 and Astrocyte Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide-mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Senkyunolide I Protects against Sepsis-Associated Encephalopathy by Attenuating Sleep Deprivation in a Murine Model of Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Senkyunolide J Instability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of Senkyunolide J in aqueous solutions. As specific stability data for this compound is limited, the information presented here is largely based on studies of structurally similar phthalides, such as Senkyunolide I, and general principles of lactone chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The instability of this compound in aqueous solutions is likely due to the hydrolysis of its phthalide (B148349) lactone ring. This reaction is pH-dependent and is significantly accelerated under alkaline conditions, leading to the opening of the lactone ring and loss of biological activity.[1] Additionally, exposure to light and oxygen can also contribute to its degradation.[1][2]
Q2: How does pH affect the stability of this compound?
A2: Based on data from the related compound Senkyunolide I, this compound is expected to be more stable in weakly acidic solutions (pH 4-6). As the pH becomes alkaline (pH > 7), the rate of lactone ring hydrolysis increases substantially.[1] Therefore, maintaining a slightly acidic pH is crucial for preserving the integrity of this compound in aqueous preparations.
Q3: What are the best practices for storing this compound stock solutions?
A3: To maximize the shelf-life of this compound stock solutions, it is recommended to:
-
Dissolve this compound in a suitable organic solvent like DMSO for long-term storage.
-
Store stock solutions at -20°C or -80°C.
-
Protect solutions from light by using amber vials or wrapping containers in foil.
-
Minimize headspace in vials to reduce exposure to oxygen.
-
For aqueous working solutions, prepare them fresh and use them immediately. If short-term storage is necessary, maintain a slightly acidic pH and keep the solution on ice and protected from light.
Q4: Can I use buffers to stabilize this compound in my experiments?
A4: Yes, using a weakly acidic buffer system (e.g., acetate (B1210297) or citrate (B86180) buffer, pH 4-6) can help maintain a stable pH environment and slow down the rate of hydrolysis. It is advisable to avoid alkaline buffers such as phosphate-buffered saline (PBS) at pH 7.4 for extended experiments.
Q5: Are there any formulation strategies to enhance the stability of this compound?
A5: While specific formulations for this compound have not been extensively studied, general strategies for stabilizing lactone-containing compounds can be applied. These include the use of co-solvents (e.g., propylene (B89431) glycol, ethanol) to reduce the activity of water, the addition of antioxidants to prevent oxidative degradation, and encapsulation techniques like liposomes or nanoparticles to protect the molecule from the aqueous environment.
Troubleshooting Guides
| Issue | Possible Causes | Recommended Solutions |
| Inconsistent experimental results or loss of biological activity. | Degradation of this compound in the aqueous experimental medium. | - Prepare fresh aqueous solutions of this compound for each experiment. - Use a weakly acidic buffer (pH 4-6) in your experimental medium if compatible with your assay. - Minimize the incubation time of this compound in aqueous solutions. - Protect your experimental setup from direct light. |
| Precipitation of this compound in aqueous buffer. | Poor aqueous solubility, which can be exacerbated by degradation. | - Ensure the final concentration of the organic solvent from the stock solution is compatible with your assay and does not exceed recommended limits (typically <0.5% DMSO). - Consider using a formulation aid such as a small percentage of a non-ionic surfactant (e.g., Tween 80) to improve solubility, after verifying its compatibility with your experimental system. |
| Appearance of unknown peaks in HPLC analysis of the experimental sample. | Formation of degradation products from this compound. | - Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. - Implement the stabilization strategies mentioned above to minimize degradation. - Develop a stability-indicating HPLC method that can resolve this compound from its degradation products to accurately quantify the remaining active compound. |
Quantitative Data Summary
Due to the lack of direct quantitative stability data for this compound, the following table provides an inferred stability profile based on the known behavior of Senkyunolide I. The degradation of Senkyunolide I follows first-order kinetics.[1]
| Condition | Parameter | Inferred Stability Profile for this compound | Reference Compound |
| pH | Half-life (t1/2) | Expected to be significantly shorter in alkaline solutions (pH > 8) compared to acidic solutions (pH 4-6). | Senkyunolide I |
| Temperature | Degradation Rate | The rate of degradation is expected to increase with higher temperatures. | Senkyunolide I |
| Light | Degradation | Exposure to light, especially UV light, can lead to isomerization and other forms of degradation. | Senkyunolide I |
| Oxygen | Degradation | The presence of oxygen can accelerate degradation, particularly in the presence of light and elevated temperature. | Senkyunolide I |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general method for developing a stability-indicating HPLC assay to monitor the degradation of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV/Vis or PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
A gradient elution is recommended to separate this compound from its more polar degradation products. A starting point could be:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 20% B
-
30-35 min: 20% B
-
3. Detection:
-
Set the detector wavelength to the λmax of this compound (to be determined, but likely around 280 nm based on related compounds).
4. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
For stability studies, dilute the stock solution in the desired aqueous buffer to a final concentration of ~50-100 µg/mL.
5. Forced Degradation Studies:
-
To validate the stability-indicating nature of the method, perform forced degradation studies:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2-4 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 30-60 minutes.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 2-4 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 24 hours.
-
Photodegradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples by HPLC to ensure that the degradation products are well-resolved from the parent this compound peak.
Mandatory Visualizations
References
Troubleshooting Senkyunolide J extraction from plant material
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of senkyunolide J from plant material.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant is it typically extracted?
This compound is a hydroxy phthalide (B148349) compound. It has been identified as a component of Szechwan Lovage Rhizome (Ligusticum chuanxiong Hort.), a plant widely used in traditional medicine.[1]
Q2: What are the general chemical properties of this compound that are relevant for extraction?
While extensive experimental data for this compound is limited, its structure as a hydroxy phthalide suggests it is a polar compound. This polarity influences the choice of extraction solvents. Related senkyunolides, like senkyunolide I, are soluble in water and organic solvents such as ethanol (B145695), ethyl acetate, and chloroform.[2]
Q3: Which solvents are recommended for the extraction of this compound and related phthalides?
For related phthalides like senkyunolide I, high-concentration ethanol is a commonly used and effective extraction solvent.[3] Methanol (B129727) has also been successfully employed.[4] The choice of solvent will depend on the specific extraction method and the desired purity of the initial extract.
Q4: What are the common extraction methods suitable for this compound?
Conventional methods such as maceration, reflux, and Soxhlet extraction can be used. Modern techniques like ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE) may offer improved efficiency and yield.[3][5] UAE, in particular, can reduce extraction time and solvent consumption.
Q5: Is this compound stable during extraction?
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Inappropriate Solvent Selection: The solvent may not have the optimal polarity to effectively solubilize this compound. | - Based on the hydroxy phthalide structure, consider using polar solvents like high-concentration ethanol or methanol. - Perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, and mixtures with water) to determine the most effective one. |
| Inefficient Extraction Method: The chosen method may not be effectively disrupting the plant cell walls to release the compound. | - If using maceration, ensure sufficient extraction time and agitation. - Consider switching to a more efficient method like ultrasound-assisted extraction (UAE) or Soxhlet extraction to enhance compound release.[7] - Optimize extraction parameters such as time, temperature, and solvent-to-solid ratio. | |
| Degradation of this compound: Phthalides can be sensitive to heat and light.[1] | - Conduct extractions at a controlled, lower temperature. - Use amber glassware or cover extraction vessels with aluminum foil to protect from light. - Consider extraction methods that operate at lower temperatures, such as UAE. | |
| Incorrect Plant Material or Low Concentration: The plant material may not be of the correct species or may have a naturally low concentration of this compound. | - Verify the identity of the plant material (Ligusticum chuanxiong). - The concentration of secondary metabolites in plants can vary depending on growing conditions and harvest time. | |
| Presence of Impurities in the Extract | Co-extraction of Other Compounds: The solvent may be extracting a wide range of compounds with similar polarities. | - Employ a multi-step extraction or purification process. For example, an initial extraction with a less polar solvent like hexane (B92381) can remove non-polar compounds before extracting with a more polar solvent for this compound. - Utilize chromatographic techniques like column chromatography or preparative HPLC for purification after initial extraction.[8] |
| Contamination from Labware or Solvents: Phthalates are common environmental contaminants and can be introduced from plastic labware. | - Use glass labware whenever possible. - Ensure high purity of solvents. | |
| Inconsistent Extraction Results | Variability in Plant Material: Natural variation in the chemical composition of the plant material. | - Source plant material from a consistent and reputable supplier. - Standardize the pre-processing of the plant material (e.g., drying and grinding). |
| Lack of Control Over Extraction Parameters: Fluctuations in temperature, time, or solvent-to-solid ratio. | - Carefully control and document all extraction parameters for each experiment to ensure reproducibility.[7] |
Experimental Protocols
Note: The following protocols are generalized based on methods used for related phthalides from Ligusticum chuanxiong. Optimization will be necessary to achieve the best results for this compound.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This method is recommended for its efficiency and reduced extraction time.
Materials:
-
Dried and powdered rhizome of Ligusticum chuanxiong
-
High-purity ethanol (95% or absolute)
-
Ultrasonic bath or probe sonicator
-
Glass extraction vessel (amber colored recommended)
-
Filtration apparatus (e.g., Buchner funnel with filter paper or vacuum filtration system)
-
Rotary evaporator
Procedure:
-
Weigh a desired amount of the powdered plant material and place it in the extraction vessel.
-
Add the ethanol at a specific solvent-to-solid ratio (e.g., 10:1 mL/g).
-
Place the vessel in an ultrasonic bath or immerse the probe of the sonicator into the mixture.
-
Sonicate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).
-
After sonication, filter the mixture to separate the extract from the plant residue.
-
The extraction can be repeated on the plant residue to maximize yield.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.
-
The resulting crude extract can be further purified using chromatographic methods.
Protocol 2: Maceration Extraction of this compound
This is a simpler, though potentially less efficient, extraction method.
Materials:
-
Dried and powdered rhizome of Ligusticum chuanxiong
-
High-purity methanol
-
Airtight glass container (amber colored recommended)
-
Shaker or magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place a weighed amount of the powdered plant material into the airtight container.
-
Add methanol at a specified solvent-to-solid ratio (e.g., 15:1 mL/g).
-
Seal the container and place it on a shaker or use a magnetic stirrer to ensure continuous agitation.
-
Macerate for an extended period (e.g., 24-48 hours) at room temperature, protected from light.
-
Filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
For further purification, proceed with chromatography.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness [mdpi.com]
- 4. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Preparative isolation and purification of senkyunolide-I, senkyunolide-H and ferulic acid from Rhizoma Chuanxiong using counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Senkyunolide J Dosage for Cell Viability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize Senkyunolide J dosage in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: The solubility of this compound is not extensively documented in publicly available literature. However, related phthalides, such as Senkyunolide H and N, are soluble in dimethyl sulfoxide (B87167) (DMSO)[1][2]. It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles[3]. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q2: What is a reasonable starting concentration range for this compound in a cell viability assay?
Q3: How long should I incubate the cells with this compound?
A3: The incubation time can significantly impact the effect of a compound on cell viability. A common starting point is 24 hours. However, depending on the cell type and the expected mechanism of action of this compound, shorter (e.g., 6 or 12 hours) or longer (e.g., 48 or 72 hours) incubation times may be necessary. It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific experimental goals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low cell viability in all wells, including control | - Cell seeding density is too low or too high.- Contamination (bacterial, fungal, or mycoplasma).- Poor cell health prior to the experiment.- Issues with culture medium or supplements. | - Optimize cell seeding density for your specific cell line.- Routinely check for contamination and discard any contaminated cultures.[6][7]- Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.- Use fresh, pre-warmed media and high-quality supplements. |
| No observable effect on cell viability at any concentration | - The concentration range tested is too low.- The incubation time is too short.- The compound is inactive in the chosen cell line.- this compound is unstable in the culture medium. | - Test a higher concentration range (e.g., up to 200 µM).- Increase the incubation time (e.g., 48 or 72 hours).- Consider using a different cell line that may be more sensitive.- Minimize the exposure of the compound to light and prepare fresh dilutions for each experiment. Phthalides can be unstable under certain conditions.[8] |
| High variability between replicate wells | - Inconsistent cell seeding.- Pipetting errors during compound dilution or addition.- Edge effects in the multi-well plate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity. |
| Precipitation of this compound in the culture medium | - The concentration of this compound exceeds its solubility in the medium. | - Visually inspect the medium for any precipitate after adding the compound.- If precipitation occurs, use a lower starting concentration for your stock solution or test a lower concentration range of the compound. |
Experimental Protocols
Determining Optimal Dosage of this compound using MTT Assay
This protocol provides a standard method for assessing cell viability through the colorimetric MTT assay.
Materials:
-
This compound
-
Sterile DMSO
-
Selected cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in their logarithmic growth phase.
-
Perform a cell count and determine cell viability (should be >95%).
-
Seed the cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete medium per well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Prepare a vehicle control with the same final DMSO concentration.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Data Presentation
Table 1: Reported Bioactive Concentrations of Various Senkyunolides (for reference)
| Senkyunolide | Cell Line | Concentration | Observed Effect | Citation |
| Senkyunolide A | PC12 | 0.125–0.5 mg/L | Increased cell viability | [4] |
| Senkyunolide A | PC12 | 2 mg/L | Cytotoxicity | [4] |
| Senkyunolide I | HEK293 | 100 µM | Inhibition of NF-κB reporter gene expression | [5] |
| Senkyunolide I | THP-1 | 100 µM | Reduction of LPS-induced IL-8 and IL-6 production | [5] |
Note: The data in this table is for related compounds and should only be used as a guideline for establishing a starting concentration range for this compound. The optimal dosage must be determined empirically for your specific cell line and experimental conditions.
Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Representative signaling pathways modulated by Senkyunolides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Senkyunolide A protects neural cells against corticosterone-induced apoptosis by modulating protein phosphatase 2A and α-synuclein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. corning.com [corning.com]
- 7. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
Senkyunolide J interference in biochemical assays
Welcome to the Technical Support Center for Senkyunolide J. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and troubleshoot experiments involving this compound. The following guides and FAQs address common issues that may arise during biochemical assays and provide detailed methodologies for investigation.
Disclaimer: There is limited specific information in the scientific literature regarding direct interference of this compound in biochemical assays. The guidance provided here is based on the general principles of assay interference observed with natural products and compounds of the phthalide (B148349) class. It is intended to be a proactive resource to help researchers identify and mitigate potential artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a phthalide compound that can be isolated from the rhizome of Ligusticum Chuanxiong.[1] Phthalides as a class are known to possess various biological activities, including neuroprotective and anti-inflammatory effects. While specific activity for this compound is not extensively documented, related senkyunolides are known to modulate signaling pathways such as NF-κB and MAP kinase (ERK, JNK).
Q2: My dose-response curve for this compound is inconsistent or shows a very steep drop-off. What could be the cause?
Inconsistent or unusually steep dose-response curves can be indicative of assay interference. Potential causes include compound aggregation at higher concentrations, cytotoxicity in cell-based assays, or non-specific interactions with assay components. It is recommended to perform counter-screens and solubility checks.
Q3: I am observing activity of this compound in multiple, unrelated assays. Is this a sign of a breakthrough discovery?
While possible, observing broad, non-specific activity is often a red flag for assay interference.[2] Compounds that show activity in numerous unrelated assays are sometimes referred to as "pan-assay interference compounds" (PAINS).[3] This promiscuous behavior is frequently due to non-specific mechanisms like aggregation, reactivity, or optical interference rather than selective interaction with multiple targets.[4][5]
Q4: Could the lactone ring in this compound's phthalide structure be reactive?
Yes, lactone rings can be susceptible to nucleophilic attack, potentially leading to covalent modification of proteins, especially those with reactive cysteine residues in their active sites. This is a form of chemical reactivity that can lead to false-positive results in enzyme inhibition assays.
Q5: How can I proactively design my experiments to minimize potential interference from this compound?
To minimize the risk of assay artifacts, consider the following from the outset:
-
Include Detergents: For biochemical assays, adding a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 can help prevent compound aggregation.
-
Add Reducing Agents: If you suspect reactivity with thiols, including a reducing agent like dithiothreitol (B142953) (DTT) in your buffer can mitigate interference from electrophilic compounds.
-
Use Orthogonal Assays: Confirm any initial hits with a secondary, orthogonal assay that uses a different detection method or principle.
-
Characterize the Compound: Ensure the purity and stability of your this compound sample. Impurities or degradation products could be responsible for observed activity.
Troubleshooting Guides
Issue 1: Suspected False-Positive Result in an Enzyme Inhibition Assay
If you observe potent inhibition of your target enzyme by this compound, it is crucial to rule out non-specific inhibition mechanisms.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected false-positives.
Experimental Protocols:
-
Aggregation Check:
-
Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.
-
Perform a dose-response experiment for this compound in both buffers.
-
Calculate the IC50 value for each condition.
-
A significant rightward shift in the IC50 in the presence of Triton X-100 suggests aggregation-based inhibition.
-
-
Thiol Reactivity Check:
-
Prepare two sets of assay buffers: one with and one without 1 mM DTT.
-
Pre-incubate this compound with the enzyme for 15-30 minutes in both buffers before adding the substrate.
-
Perform a dose-response experiment and calculate the IC50 values.
-
A significant loss of potency in the presence of DTT suggests potential covalent modification of cysteine residues.
-
Data Presentation:
| Condition | This compound IC50 (µM) | Fold Shift | Interpretation |
| Standard Buffer | 5 | - | Initial Hit |
| + 0.01% Triton X-100 | 55 | 11 | Strong evidence for aggregation |
| + 1 mM DTT | 28 | 5.6 | Possible thiol reactivity |
Table 1: Hypothetical data illustrating the effect of counter-screen agents on the IC50 of a test compound.
Issue 2: Interference in a Cell-Based Reporter Assay
In cell-based assays, this compound could interfere with the reporter system itself (e.g., luciferase, GFP) or cause cytotoxicity, leading to misleading results.
Troubleshooting Workflow:
Caption: Workflow to de-risk hits from cell-based reporter assays.
Experimental Protocols:
-
Cytotoxicity Assay:
-
Culture the same cell line used in the reporter assay.
-
Treat cells with the same concentration range of this compound used in the primary assay for the same duration.
-
Measure cell viability using a standard method like MTT, CellTiter-Glo®, or LDH release.
-
If significant cytotoxicity is observed at or below the active concentrations in the reporter assay, the results are likely confounded.
-
-
Direct Reporter Interference Assay:
-
For a luciferase reporter, perform the assay in a cell-free system.
-
Combine purified luciferase enzyme and its substrate in your assay buffer.
-
Add this compound at various concentrations and measure luminescence.
-
Any change in luminescence indicates direct interference with the reporter enzyme.
-
Potential Signaling Pathway Modulation
Senkyunolides have been reported to influence inflammatory pathways. If you are working on targets within these pathways, be aware of the potential for on-target effects that might be misinterpreted as off-target assay interference.
Caption: Potential inhibitory effects of senkyunolides on inflammatory signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Senkyunolide J during storage
This technical support center provides guidance on preventing the degradation of Senkyunolide J during storage. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Based on studies of structurally similar compounds like Senkyunolide A and Senkyunolide I, the primary factors contributing to degradation are exposure to oxygen, light, high temperatures, and alkaline pH conditions.[1][2][3] Oxygen, in particular, has been identified as a major factor that accelerates degradation induced by light and temperature.[1][2]
Q2: What are the visible signs of this compound degradation?
A2: While specific visual cues for this compound degradation are not extensively documented, degradation of related phthalides can result in a change in the physical appearance of the sample, such as color change or precipitation. The most reliable method for detecting degradation is through analytical techniques like HPLC or UPLC, which can reveal the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To maintain the stability of this compound, it is recommended to store it at a low temperature, in an inert atmosphere (e.g., under argon or nitrogen), and protected from light.[2] Storing the compound in an amber vial or wrapping the container in aluminum foil can provide protection from light.
Q4: How does pH affect the stability of this compound?
A4: Related compounds, such as Senkyunolide I, exhibit better stability in weakly acidic solutions and show accelerated degradation under alkaline conditions (pH > 10.0), where they can undergo a ring-opening reaction.[1][3] Therefore, it is crucial to control the pH of any solutions containing this compound, preferably keeping them in a neutral to weakly acidic range.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of compound potency or inconsistent experimental results. | Degradation of this compound stock solution. | 1. Prepare fresh stock solutions for each experiment. 2. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. 3. Use a validated analytical method (e.g., HPLC-UV) to check the purity of the stock solution before use. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | 1. Analyze the sample using UPLC-QTOF-MS to identify the mass of the unknown peaks and elucidate their structures.[3] 2. Compare the degradation profile with published data for related compounds to hypothesize the degradation pathway. For instance, Senkyunolide I is known to isomerize under light exposure.[2] |
| Variability between batches of this compound. | Inconsistent storage or handling of different batches. | 1. Implement standardized storage protocols for all batches. 2. Perform a quality control check on each new batch upon receipt, including purity analysis by HPLC and comparison of the certificate of analysis. |
Experimental Protocols
Protocol 1: Stability Testing of this compound under Different Conditions
Objective: To evaluate the stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Temperature: Aliquot the stock solution into separate vials and store them at different temperatures (e.g., -20°C, 4°C, 25°C, and 40°C).
-
Light: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber, while keeping a control sample in the dark.
-
pH: Prepare buffered solutions at various pH values (e.g., pH 4, 7, and 9) and add this compound to a final concentration of 100 µg/mL.
-
Oxygen: Sparge a solution of this compound with oxygen for a defined period and compare it to a sample purged with nitrogen.
-
-
Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent peak from any degradation products.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point under each condition. The degradation kinetics can be determined by plotting the natural logarithm of the remaining concentration against time.
Protocol 2: HPLC Method for Quantification of this compound
Objective: To quantify the concentration of this compound and monitor its degradation.
Methodology:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used for the separation of phthalides.[4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.2% acetic acid) and an organic phase (e.g., methanol or acetonitrile) is often effective.[4]
-
Flow Rate: Typically set around 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance, which can be determined using a UV scan. For related compounds, wavelengths around 280 nm have been used.[4]
-
Column Temperature: Maintain at a constant temperature, for example, 30°C, to ensure reproducibility.[4]
-
Injection Volume: A standard injection volume of 10-20 µL.
-
Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the samples can be determined by interpolating their peak areas from the calibration curve.
Data Presentation
Table 1: Hypothetical Degradation of this compound under Various Storage Conditions after 7 Days
| Storage Condition | Temperature (°C) | Light Exposure | Atmosphere | % this compound Remaining |
| Recommended | -20 | Dark | Inert (N₂) | >99% |
| Room Temperature | 25 | Dark | Air | ~90% |
| Elevated Temperature | 40 | Dark | Air | ~75% |
| Light Exposure | 25 | Ambient Light | Air | ~80% |
| Alkaline (pH 9) | 25 | Dark | Air | ~60% |
Note: This data is illustrative and based on the behavior of structurally related compounds.
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Workflow for this compound stability testing.
References
- 1. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Study of Senkyunolide I Degradation Products by Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry | Scientific.Net [scientific.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Enhancing the Bioavailability of Senkyunolide J
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with Senkyunolide J. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies, with a focus on enhancing bioavailability.
Disclaimer: Specific pharmacokinetic and bioavailability data for this compound are limited in publicly available literature. The information provided herein is largely based on studies of structurally related and more extensively researched senkyunolides, such as Senkyunolide A and Senkyunolide I. These compounds share a common phthalide (B148349) backbone and are co-constituents in Ligusticum chuanxiong, suggesting that the challenges and strategies for enhancing their bioavailability are likely to be similar.
Frequently Asked Questions (FAQs)
Q1: What are the main obstacles to achieving high oral bioavailability for senkyunolides like this compound?
A1: Based on studies of related senkyunolides, the primary challenges to oral bioavailability include:
-
Gastrointestinal Instability: Some senkyunolides are unstable in the harsh environment of the gastrointestinal (GI) tract, leading to degradation before absorption can occur. For instance, Senkyunolide A's instability in the GI tract accounts for a significant portion of its low oral bioavailability[1].
-
Hepatic First-Pass Metabolism: After absorption from the gut, the compound passes through the liver, where it can be extensively metabolized before reaching systemic circulation. This first-pass effect is a significant contributor to the low bioavailability of Senkyunolide A[1]. Senkyunolide I also experiences a hepatic first-pass effect[2].
-
Poor Aqueous Solubility: While Senkyunolide I is reported to have good water solubility, other related phthalides like ligustilide (B1675387) have poor water solubility, which can limit their dissolution and subsequent absorption[3][4]. The solubility of this compound is not well-documented but could be a limiting factor.
-
Rapid Metabolism: Senkyunolides can be quickly metabolized in the body. For example, Senkyunolide I is rapidly eliminated from plasma and its metabolism mainly involves phase II biotransformation, including methylation, glucuronidation, and glutathione (B108866) conjugation[2][5]. Senkyunolide A undergoes hydroxylation, epoxidation, aromatization, and GSH conjugation[6].
Q2: What is the expected metabolic pathway for this compound?
A2: While the specific metabolic pathway of this compound has not been extensively elucidated, it is likely to follow metabolic routes similar to other senkyunolides. The metabolism of Senkyunolide I in rats primarily involves phase II biotransformation pathways such as methylation, glucuronidation, and glutathione conjugation[2][5]. Senkyunolide A is known to undergo hydroxylation, epoxidation, aromatization, and glutathione conjugation[6]. Therefore, it is reasonable to hypothesize that this compound is also metabolized through one or more of these pathways. Researchers should anticipate the formation of hydroxylated, glucuronidated, and glutathione-conjugated metabolites in their in vivo and in vitro experiments.
Q3: Are there any known signaling pathways affected by senkyunolides that might influence their absorption or metabolism?
A3: While research on signaling pathways directly influencing senkyunolide absorption and metabolism is ongoing, their pharmacological effects are linked to several key pathways. These include the inhibition of inflammatory pathways, which could potentially impact gut health and permeability. It is also important to consider the potential for interactions with drug-metabolizing enzymes and transporters, although specific data for this compound is not available.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Troubleshooting Steps |
| Low in vivo efficacy after oral administration | Poor oral bioavailability due to GI instability or first-pass metabolism. | 1. Conduct a pilot pharmacokinetic study to determine the absolute bioavailability. 2. Investigate the stability of this compound in simulated gastric and intestinal fluids. 3. Consider co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), following appropriate ethical and experimental guidelines. 4. Explore formulation strategies to protect the compound in the GI tract, such as enteric coatings or encapsulation. |
| High variability in experimental results | Inconsistent absorption, possibly due to food effects or variations in GI transit time. | 1. Standardize feeding protocols for animal studies (e.g., fasted vs. fed state). 2. Use a consistent and well-characterized vehicle for administration. 3. Increase the number of subjects per group to improve statistical power. |
| Difficulty in detecting this compound or its metabolites in plasma/tissue | Rapid metabolism and clearance; Insufficient analytical method sensitivity. | 1. Optimize the extraction procedure from biological matrices to improve recovery. 2. Use a highly sensitive analytical method such as LC-MS/MS for quantification. 3. Collect samples at earlier time points post-administration to capture the peak concentration. 4. Analyze for potential metabolites in addition to the parent compound. |
| Precipitation of this compound in aqueous buffers | Poor aqueous solubility. | 1. Determine the aqueous solubility of this compound at different pH values. 2. Use co-solvents (e.g., DMSO, ethanol) or solubilizing agents (e.g., cyclodextrins, surfactants) in the formulation. Ensure the chosen excipients are compatible with the experimental model. 3. Consider particle size reduction techniques like micronization or nanocrystal formulation. |
Quantitative Data Summary
The following tables summarize pharmacokinetic data for Senkyunolide A and Senkyunolide I, which can serve as a reference for designing experiments with this compound.
Table 1: Pharmacokinetic Parameters of Senkyunolide A in Rats
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) |
| Tmax (h) | - | 0.04 ± 0.01 | 0.21 ± 0.08 |
| Bioavailability (%) | 100 | 75 | ~8 |
| t1/2 (h) | 0.65 ± 0.06 | - | - |
| CL/F (L/h/kg) | 7.20 ± 0.48 | - | - |
| Vd/F (L/kg) | 6.74 ± 0.73 | - | - |
| Data from[1] |
Table 2: Pharmacokinetic Parameters of Senkyunolide I in Rats
| Parameter | Intravenous (IV) | Intraduodenal (ID) | Intraportal (IPo) | Oral (PO) |
| Bioavailability (%) | 100 | 36.91 | 81.17 | 37.25 |
| Data from[2] |
Experimental Protocols
Protocol 1: In Vitro Stability Assay in Simulated Gastric and Intestinal Fluids
-
Prepare Simulated Gastric Fluid (SGF): Dissolve 2 g of sodium chloride and 3.2 g of pepsin in 7 mL of hydrochloric acid and sufficient water to make 1 L. The final pH should be approximately 1.2.
-
Prepare Simulated Intestinal Fluid (SIF): Dissolve 6.8 g of monobasic potassium phosphate (B84403) in 250 mL of water, add 77 mL of 0.2 N sodium hydroxide (B78521) and 500 mL of water. Add 10 g of pancreatin, mix, and adjust the pH to 6.8 with 0.2 N sodium hydroxide or 0.2 N hydrochloric acid. Dilute with water to 1 L.
-
Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO). Spike a known concentration of this compound into SGF and SIF.
-
Sampling: Incubate the solutions at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the sample.
-
Analysis: Immediately quench the reaction (e.g., by adding a neutralizing agent or organic solvent). Quantify the remaining concentration of this compound using a validated analytical method like HPLC-UV or LC-MS/MS.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) until they form a confluent monolayer and differentiate, typically for 21-25 days.
-
Monolayer Integrity Test: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Permeability Study:
-
Apical to Basolateral (A-B) Transport: Add this compound solution to the apical (A) side and fresh buffer to the basolateral (B) side.
-
Basolateral to Apical (B-A) Transport: Add this compound solution to the basolateral (B) side and fresh buffer to the apical (A) side.
-
-
Sampling: At predetermined time intervals, collect samples from the receiver chamber and replace with fresh buffer.
-
Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate the involvement of active efflux transporters.
Visualizations
References
- 1. Low oral bioavailability and pharmacokinetics of senkyunolide a, a major bioactive component in Rhizoma Chuanxiong, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, tissue distribution and metabolism of senkyunolide I, a major bioactive component in Ligusticum chuanxiong Hort. (Umbelliferae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic profiling of senkyunolide A and identification of its metabolites in hepatocytes by ultra-high-performance liquid chromatography combined with diode-array detector and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Senkyunolide J Off-Target Effects: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of Senkyunolide J and related phthalides in cell-based models. The focus is on identifying and mitigating potential off-target effects to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are Senkyunolides and what are their known primary targets?
Senkyunolides are a class of phthalide (B148349) compounds primarily found in Umbelliferae plants like Ligusticum chuanxiong Hort. and Angelica sinensis.[1][2] They are recognized for a variety of pharmacological activities, including anti-inflammatory, neuroprotective, and cardiovascular-protective effects.[1] While the direct molecular targets are not always fully elucidated for every Senkyunolide, their activities have been linked to the modulation of several signaling pathways, including Toll-like receptor 4/nuclear factor-kappa B (NF-κB), extracellular signal-regulated kinase (ERK), p38 mitogen-activated protein kinase (MAPK), c-Jun N-terminal kinase (JNK), and PI3K/AKT/mTOR pathways.[1][3][4]
Q2: Why should I be concerned about off-target effects with this compound?
Like many natural products, Senkyunolides can be complex molecules that interact with multiple cellular components.[5] These unintended interactions, or off-target effects, can lead to a variety of issues in cell-based assays, including:
-
False positives/negatives: The compound might appear active or inactive due to an effect unrelated to the intended target.
-
Unexpected cytotoxicity: Cell death may occur through a mechanism independent of the pathway being studied.[3][6]
-
Misinterpretation of results: Observed phenotypic changes might be attributed to the wrong molecular mechanism.
-
Lack of reproducibility: Results may vary between different cell lines or experimental conditions due to differing expression of off-target proteins.[7]
Q3: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?
Pan-Assay Interference Compounds (PAINS) are molecules that often show activity in a wide variety of assays due to non-specific mechanisms, such as chemical reactivity, aggregation, or interference with assay signals (e.g., fluorescence).[5][6] While this compound's structure would need to be checked against known PAINS databases, it is a crucial step in the initial screening process to rule out this possibility. Performing orthogonal assays (i.e., different assays that measure the same biological endpoint) can help confirm that the observed activity is genuine.[6]
Q4: How can I distinguish between a true biological effect and a non-specific off-target effect?
Distinguishing between on-target and off-target effects is a critical part of drug discovery.[8][9][10][11] Key strategies include:
-
Target Validation: Use techniques like gene knockdown (siRNA) or knockout (CRISPR) of the intended target. If the effect of this compound disappears, it suggests the effect is on-target.[8]
-
Orthogonal Assays: Confirm the biological activity using multiple, distinct assay formats that are less susceptible to the same artifacts.[7]
-
Counter-screens: Run your assay in the absence of the primary target to identify compounds that interfere with the assay technology itself.[6][7]
-
Structure-Activity Relationship (SAR) Studies: Test structurally related analogs of this compound. A consistent SAR supports a specific binding interaction.
Troubleshooting Guide
This guide addresses common issues encountered during cell-based experiments with Senkyunolides.
| Problem | Possible Cause(s) | Recommended Action(s) |
| High variability in cell viability/cytotoxicity results between experiments. | 1. Inconsistent Cell Seeding Density: Too few or too many cells can affect the outcome.[12] 2. Compound Instability/Degradation: Natural products can be unstable in solution.[6] 3. Poor Compound Solubility: Precipitation of the compound can lead to inconsistent concentrations.[6] 4. Edge Effects on Assay Plates: Evaporation from wells on the edge of the plate can concentrate the compound and media components.[13] | 1. Optimize Cell Density: Perform a titration experiment to find the optimal cell number for your assay.[12] 2. Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for each experiment. Investigate its stability under your specific assay and storage conditions.[6] 3. Check Solubility: Visually inspect for precipitation. Consider using a different solvent or including a solubilizing agent like a low concentration of detergent (e.g., Triton X-100) after confirming it doesn't affect your cells.[6] 4. Mitigate Edge Effects: Avoid using the outer wells of the assay plate or ensure proper humidification during incubation.[13] |
| Unexpected cell death observed at concentrations intended to be non-toxic. | 1. Non-specific Cytotoxicity: The compound may be inducing cell death through an off-target pathway (e.g., mitochondrial toxicity, membrane disruption).[3][6] 2. Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to this class of compounds. 3. Contamination: Mycoplasma or other microbial contamination can stress cells and increase their sensitivity to compounds. | 1. Run a Cytotoxicity Profile: Perform a dose-response curve in parallel with your primary assay to determine the actual cytotoxic concentration in your model system.[6] 2. Test in Multiple Cell Lines: Compare the effect in your primary cell line with a different, unrelated cell line. 3. Test for Mycoplasma: Regularly check your cell cultures for contamination. |
| Hit from a primary screen (e.g., fluorescence-based) is not reproducible in a secondary assay. | 1. Assay Interference: The compound may be fluorescent itself or a fluorescence quencher, leading to a false positive in the primary screen.[5] 2. Compound Aggregation: At higher concentrations, compounds can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.[6] | 1. Perform a Counter-Screen: Use a different detection method (e.g., luminescence or absorbance-based) to confirm the activity.[6] 2. Test for Aggregation: Include a non-ionic detergent like Triton X-100 (e.g., at 0.01%) in the assay buffer and re-test the compound. If the activity disappears, it was likely due to aggregation.[6] |
| Observed effect does not align with the known signaling pathway of other Senkyunolides. | 1. Cell-Type Specific Signaling: The signaling pathways activated can be highly dependent on the cellular context. 2. Novel Off-Target Interaction: this compound may have a unique off-target profile compared to other Senkyunolides. | 1. Literature Review: Carefully review literature for pathway activity in your specific cell model. 2. Pathway Analysis: Use techniques like Western blotting for key signaling proteins (e.g., p-ERK, p-AKT, NF-κB) to map the pathway being affected. 3. Target Identification Studies: Consider advanced methods like proteomic analysis to identify novel binding partners.[8] |
Quantitative Data on Related Senkyunolides
The following table summarizes quantitative data for Senkyunolides A, H, and I from various cell-based studies. This data can serve as a reference point for designing experiments with this compound.
| Compound | Cell Line | Assay | Endpoint | Concentration / IC₅₀ | Reference |
| Senkyunolide A | PC12 | CCK-8 Cell Viability | Neuroprotection against Corticosterone | 0.125–0.5 mg/L (increased viability) | [14] |
| Senkyunolide A | PC12 | CCK-8 Cell Viability | Cytotoxicity | 2 mg/L (evident cytotoxicity) | [14] |
| Senkyunolide H | PC12 | MTT Assay | Neuroprotection against OGD/R | 100 μM (markedly reduced cell death) | [4] |
| Senkyunolide H | BV2 Microglia | Griess Assay | Inhibition of LPS-induced NO production | Not specified, but inhibited | [3] |
| Senkyunolide I | Microglial cells | Not specified | Attenuation of OGD/R-induced inflammation | Not specified, but attenuated | [3] |
| Senkyunolide I | Not specified | Antiplatelet aggregation | Not specified | Not specified | [15] |
Experimental Protocols
General Cell Culture Maintenance (for Adherent Lines like PC12)
This protocol provides basic steps for maintaining adherent cell cultures.
-
Preparation: Warm the complete growth medium (e.g., DMEM with 10% horse serum, 5% FBS, 1% penicillin/streptomycin) and dissociation reagents (e.g., Trypsin-EDTA) to 37°C in a water bath.[14][16]
-
Aspiration: Aseptically remove the spent medium from the culture flask.
-
Washing: Gently wash the cell monolayer with a sterile, phosphate-buffered saline (PBS) solution to remove any residual serum that may inhibit the dissociation reagent.
-
Dissociation: Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralization: Add 4-5 volumes of complete growth medium to the flask to inactivate the trypsin.
-
Cell Collection: Gently pipette the cell suspension up and down to break up clumps and transfer the suspension to a sterile centrifuge tube.
-
Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 125 x g) for 5-10 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in a known volume of fresh, complete growth medium.
-
Cell Counting: Determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Subculture: Seed new culture flasks or assay plates at the desired density.
Cell Viability Assessment (CCK-8 or MTT Assay)
This protocol outlines a general procedure for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (and appropriate vehicle controls). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[14]
-
Reagent Addition:
-
Measurement:
-
For CCK-8: Measure the absorbance at 450 nm using a microplate reader.[14]
-
For MTT: After incubation, add 100 µL of a solubilization solution (e.g., acidified isopropanol (B130326) or DMSO) to each well to dissolve the formazan (B1609692) crystals. Mix thoroughly and measure the absorbance at a wavelength between 540 and 570 nm.[17]
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blotting for Signaling Pathway Analysis
This protocol details the steps for analyzing protein expression and phosphorylation status.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a RIPA Lysis and Extraction Buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-ERK, anti-ERK, anti-GAPDH) overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control like GAPDH or β-actin.
Visualized Workflows and Pathways
The following diagrams illustrate key experimental and logical workflows relevant to the study of this compound.
Caption: Workflow for investigating potential off-target effects.
Caption: Known signaling pathways modulated by Senkyunolides.
References
- 1. tcmjc.com [tcmjc.com]
- 2. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. Creating and screening natural product libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Target identification and validation of natural products with label-free methodology: A critical review from 2005 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 11. fiveable.me [fiveable.me]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Senkyunolide A protects neural cells against corticosterone-induced apoptosis by modulating protein phosphatase 2A and α-synuclein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nacalai.com [nacalai.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Refining purification techniques for high-purity Senkyunolide J
Technical Support Center: High-Purity Senkyunolide J
Welcome to the technical support center for the purification of high-purity this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete extraction from the plant matrix. | Optimize the extraction solvent and method. Supercritical fluid extraction or sequential extraction with solvents of increasing polarity may improve yield. |
| Degradation of this compound during processing.[1] | Senkyunolides can be sensitive to heat, light, and oxygen.[1] Perform extraction and purification steps at low temperatures, protect samples from light, and consider using an inert atmosphere (e.g., nitrogen or argon). | |
| Inefficient chromatographic separation. | Adjust the mobile phase composition, gradient, and flow rate. Screen different stationary phases (e.g., C18, silica (B1680970) gel, phenyl-hexyl) to improve resolution. | |
| Co-eluting Impurities | Presence of structurally similar compounds, such as other senkyunolides or ferulic acid.[2] | Employ orthogonal purification techniques. For example, follow a normal-phase separation with a reversed-phase HPLC step. For ferulic acid contamination, a specific solvent system, such as methanol-0.05 mol/L NH4Ac aqueous solution, can be effective.[2] |
| Overloading of the chromatography column. | Reduce the sample load on the column to improve separation efficiency. | |
| Peak Tailing or Broadening in HPLC | Secondary interactions between this compound and the stationary phase. | Add a modifier to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) or formic acid, to improve peak shape. |
| Column degradation or contamination. | Flush the column with a strong solvent or replace it if necessary. | |
| Inconsistent Retention Times | Fluctuations in temperature or mobile phase composition. | Use a column oven to maintain a consistent temperature. Ensure the mobile phase is well-mixed and degassed. |
| Issues with the HPLC system. | Check the pump for leaks and ensure proper solvent delivery. | |
| Suspected Degradation of Purified this compound | Instability of the isolated compound. | Store the purified this compound at low temperatures (-20°C or -80°C), protected from light, and under an inert atmosphere.[3] |
| Presence of residual solvents or contaminants. | Ensure complete removal of solvents after purification. Lyophilization can be an effective final drying step. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the initial extraction of this compound from Ligusticum chuanxiong?
A1: The most common methods for initial extraction include solvent extraction with 95% ethanol (B145695) and supercritical fluid extraction (SFE) with CO2.[2][4] SFE is a gentler method that can help to minimize the degradation of thermally labile compounds.
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: A multi-step chromatographic approach is typically most effective. This often involves initial separation using column chromatography with silica gel, followed by preparative high-performance liquid chromatography (prep-HPLC) on a C18 reversed-phase column.[2][4] For complex mixtures, high-speed counter-current chromatography (HSCCC) has also been shown to be a powerful tool for isolating related senkyunolides.[4][5]
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using analytical HPLC coupled with a UV or DAD detector.[6] The identity and structural confirmation of the purified compound should be performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][4]
Q4: What are the known stability issues with senkyunolides, and how can I mitigate them for this compound?
A4: Related senkyunolides have shown instability under certain conditions. For instance, Senkyunolide A is sensitive to oxygen, light, and heat, while Senkyunolide I can degrade in alkaline solutions.[1][7] It is therefore recommended to handle this compound under low light and temperature conditions. Purified this compound should be stored at -20°C or -80°C, ideally under an inert gas, and protected from light.[3]
Q5: Are there any known isomers of this compound that might complicate purification?
A5: While specific information on this compound isomers is limited, the presence of isomers for other senkyunolides, such as Senkyunolide I and H, suggests that isomeric forms of this compound could exist.[5] These may co-elute, requiring high-resolution chromatographic techniques for separation.
Experimental Protocols
Protocol 1: Multi-Step Chromatographic Purification of this compound
This protocol outlines a general procedure for the isolation and purification of this compound from a crude extract of Ligusticum chuanxiong.
1. Initial Extraction and Fractionation:
-
The crude extract is first subjected to column chromatography on a silica gel column.
-
A stepwise gradient of n-hexane and ethyl acetate (B1210297) is used for elution.
-
Fractions are collected and analyzed by analytical HPLC to identify those containing this compound.
2. Preparative HPLC:
-
The enriched fractions are pooled, concentrated, and subjected to preparative reversed-phase HPLC.
-
A C18 column is used with a mobile phase consisting of a gradient of methanol (B129727) and water.
-
The fractions containing high-purity this compound are collected.
3. Desalination:
-
If buffer salts were used in the mobile phase, the collected fractions are passed through a column packed with a macroporous resin (e.g., MCI gel CHP-20P) for desalination.[2]
4. Final Purification and Purity Assessment:
-
The desalted fractions are concentrated to yield purified this compound.
-
The final purity is confirmed by analytical HPLC, and the structure is verified by MS and NMR.
| Parameter | Silica Gel Column Chromatography | Preparative RP-HPLC |
| Stationary Phase | Silica Gel (200-300 mesh) | C18, 10 µm |
| Mobile Phase | n-hexane-ethyl acetate gradient | Methanol-water gradient |
| Detection | TLC with UV visualization | UV at 280 nm |
| Purity Achieved | ~50-70% | >98% |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low purity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. [Preparation of senkyunolide I by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparative isolation and purification of senkyunolide-I, senkyunolide-H and ferulic acid from Rhizoma Chuanxiong using counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Senkyunolide J
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of Senkyunolide J and related senkyunolides. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural sources is it derived?
Senkyunolides are a class of phthalide (B148349) compounds primarily found in Umbelliferae plants. The most common sources are Ligusticum chuanxiong Hort (Chuanxiong) and Angelica sinensis (Oliv.) Diels (Danggui), which are widely used in traditional medicine.[1][2] While Senkyunolide I is extensively studied, other forms like this compound are also present. These compounds are significant for their various pharmacological activities, including anti-inflammatory, analgesic, and cardiovascular-protective properties.[2][3]
Q2: What are the primary causes of batch-to-batch variability in this compound preparations?
Batch-to-batch variability of this compound, like other natural products, can stem from several factors throughout the production process:
-
Raw Material Variation: The chemical composition of the source plants can be influenced by factors such as climate, fertilization methods, harvest time, and storage conditions.[4] For instance, the content of senkyunolides in Ligusticum chuanxiong rhizomes can change significantly during storage.[1]
-
Extraction and Purification Processes: Variations in extraction solvents, temperature, and purification methods like column chromatography can lead to inconsistencies in the final product's purity and composition.[4][5]
-
Chemical Instability: Senkyunolides can be susceptible to degradation under certain conditions. For example, Senkyunolide I shows accelerated degradation under alkaline conditions.[1] Oxygen and light can also promote the degradation of some senkyunolides.[1][6] Senkyunolide A is known to be particularly unstable and can be easily oxidized.[7]
-
Processing Parameters: Even slight deviations in manufacturing process parameters can contribute to variability between batches.[8]
Q3: How can I assess the purity and concentration of my this compound batch?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity and concentration of senkyunolides.[9][10][11] An HPLC system equipped with a UV or Diode Array Detector (DAD) is typically used.[11] For structural confirmation, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are employed.[12][13]
Q4: What are the known signaling pathways affected by senkyunolides?
Senkyunolides have been shown to modulate several key signaling pathways, which may explain their diverse pharmacological effects. These include:
The modulation of these pathways contributes to the anti-inflammatory and neuroprotective effects of senkyunolides.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results between batches. | Purity and/or concentration variability. | Quantify the concentration and assess the purity of each batch using a validated HPLC method before use. Normalize experiments based on the precise concentration of the active compound. |
| Presence of impurities or degradation products. | Analyze the batches for the presence of related compounds or degradation products using HPLC-MS. For example, Senkyunolide A can convert to butylphthalide.[6] | |
| Improper storage of this compound. | Store this compound, especially in solution, protected from light and in a tightly sealed container to minimize oxidation. For long-term storage, keep it at a low temperature.[1][14][15][16] | |
| Degradation of this compound in aqueous solutions. | pH of the solution. | Senkyunolide I is more stable in weakly acidic solutions and degrades faster in alkaline conditions.[1] Ensure the pH of your experimental buffer is appropriate. |
| Exposure to light and oxygen. | Prepare solutions fresh and protect them from light.[1][6] Degas aqueous solutions to remove dissolved oxygen. | |
| Low yield or purity during extraction and purification. | Suboptimal extraction method. | Supercritical fluid extraction and counter-current chromatography have been successfully used for isolating senkyunolides.[5][12] Consider optimizing your extraction solvent system and purification technique. |
| Inefficient purification. | Preparative HPLC can be an effective method for obtaining high-purity Senkyunolide I.[13] Different column chromatography techniques can also be employed.[5] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This protocol provides a general method for the analysis of senkyunolides. Specific parameters may need to be optimized for this compound.
-
Instrumentation: HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient elution using a mixture of methanol, acetonitrile, and an acidic aqueous solution (e.g., 0.2% acetic acid) is often effective.[10]
-
Detection: UV detection at a wavelength of 280 nm.[10]
-
Column Temperature: 30°C.[10]
-
Injection Volume: 10 µL.[10]
-
Quantification: Create a standard curve using a reference standard of known concentration and purity.
Table 1: Example HPLC Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Methanol:Acetonitrile 2:1) | % Mobile Phase B (0.2% Acetic Acid) |
| 0 - 11 | 45.0 | 55.0 |
| 11 - 26 | 45.0 → 68.0 | 55.0 → 32.0 |
| 26 - 39 | 68.0 → 82.0 | 32.0 → 18.0 |
| 39 - 45 | 82.0 → 45.0 | 18.0 → 55.0 |
| Source: Adapted from a method for simultaneous determination of multiple senkyunolides and other compounds.[10] |
Protocol 2: Extraction and Isolation from Plant Material
This outlines a general procedure for obtaining a senkyunolide-rich extract.
-
Extraction: The dried and powdered plant material (e.g., Ligusticum chuanxiong rhizome) is extracted with 95% ethanol.[13]
-
Preliminary Fractionation: The crude extract is subjected to normal-phase silica (B1680970) gel column chromatography to obtain a fraction enriched with senkyunolides.[13]
-
Purification: The enriched fraction is further purified using preparative reversed-phase HPLC or counter-current chromatography to isolate the target senkyunolide.[12][13]
-
Structure Identification: The structure of the isolated compound is confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[12][13]
Visualizations
Signaling Pathways of Senkyunolides
Caption: Key signaling pathways modulated by senkyunolides.
Experimental Workflow for Addressing Variability
Caption: Workflow for quality control of new this compound batches.
Logical Relationship of Variability Factors
References
- 1. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcmjc.com [tcmjc.com]
- 3. Research progress on the pharmacological activities of senkyunolides [ouci.dntb.gov.ua]
- 4. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Determination of Night Effective Constituents and Correlation Analysis of Multiconstituents and Antiplatelet Aggregation Bioactivity In Vitro in Chuanxiong Rhizoma Subjected to Different Decoction Times - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. Preparative isolation and purification of senkyunolide-I, senkyunolide-H and ferulic acid from Rhizoma Chuanxiong using counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Preparation of senkyunolide I by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Factors Affecting Stability of Formulations: Dr. Satish A. Patel M. Pharm, Ph. D | PDF | Freeze Drying | Photodissociation [scribd.com]
- 15. qbdgroup.com [qbdgroup.com]
- 16. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Senkyunolide J and Senkyunolide I
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activities of two phthalide (B148349) compounds, Senkyunolide J and Senkyunolide I. This document synthesizes available experimental data to facilitate an objective comparison of their performance.
While extensive research has elucidated the multifaceted biological effects of Senkyunolide I, data on this compound remains comparatively scarce. This guide presents a detailed account of Senkyunolide I's activities and highlights the sole direct comparative study identified to date, focusing on their antiproliferative effects.
Comparative Biological Activity
A singular study directly comparing the effects of this compound and Senkyunolide I investigated their inhibitory activity on the proliferation of mouse aorta smooth muscle cells. The findings indicate that this compound possesses a more potent inhibitory effect than Senkyunolide I in this specific assay. The observed order of efficacy for several related compounds was reported as follows: Senkyunolide L > Senkyunolide H > This compound > Senkyunolide I > Ligustilide = Senkyunolide A > Butylidenephthalide.
Due to a lack of further comparative or individual quantitative data for this compound across other biological activities, the following sections will focus on the well-documented activities of Senkyunolide I.
Biological Activities of Senkyunolide I
Senkyunolide I has demonstrated a range of significant biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.
Data on the Biological Activities of Senkyunolide I
| Biological Activity | Model System | Key Findings | Signaling Pathway(s) Implicated |
| Neuroprotection | Transient middle cerebral artery occlusion (tMCAO) in rats | Ameliorated neurological deficits, reduced infarct volume and brain edema.[1][2] | Nrf2/HO-1, ERK1/2, Caspase-3, Caspase-9[1][2] |
| Glutamate-induced neurotoxicity in Neuro2a cells | Reversed decreased cell viability and apoptosis.[3] | JNK/caspase-3[3] | |
| Anti-inflammation | Lipopolysaccharide (LPS)-stimulated human monocyte THP-1 cells | Inhibited TNF-α-induced NF-κB activation and reduced IL-6 and IL-8 production.[4] | NF-κB[4] |
| Cecal ligation and puncture (CLP)-induced sepsis in mice | Reduced levels of inflammatory factors in lung homogenate.[4] | JNK, ERK, p38, p65[4] | |
| Antioxidant | Cerebral ischemia-reperfusion in rats | Decreased malondialdehyde (MDA) levels and increased superoxide (B77818) dismutase (SOD) activity.[1][2] | Nrf2/HO-1, ERK1/2[1][2] |
| IL-1β-induced chondrocytes | Inhibited senescence, degradation of extracellular matrix, and production of reactive oxygen species (ROS).[5][6] | Nrf2/HO-1[5][6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.
Neuroprotective Activity Assessment in a Rat Model of Focal Cerebral Ischemia-Reperfusion
Objective: To evaluate the neuroprotective effects of Senkyunolide I in a rat model of stroke.
Animal Model: Male Sprague-Dawley rats are subjected to transient middle cerebral artery occlusion (tMCAO) for 2 hours, followed by 24 hours of reperfusion.[1][2]
Experimental Groups:
-
Sham Group: Undergoes the surgical procedure without vessel occlusion.
-
Vehicle Group: tMCAO rats receive an intravenous injection of normal saline.
-
Senkyunolide I Group(s): tMCAO rats receive intravenous injections of Senkyunolide I at varying doses (e.g., 36 mg/kg and 72 mg/kg) 15 minutes after the onset of occlusion.[1]
Outcome Measures:
-
Neurological Deficit Scoring: Assessed at 24 hours post-reperfusion to evaluate motor and sensory function.
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Brain Edema Assessment: Calculated by comparing the wet and dry weight of the brain hemispheres.
-
Histological Analysis: Brain sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to observe neuronal damage.
-
Biochemical Assays: Levels of oxidative stress markers (MDA, SOD) and apoptosis-related proteins (Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9) in the cortical tissue are measured using colorimetric assays and Western blotting, respectively.[1][2]
-
Signaling Pathway Analysis: The activation of pathways such as Nrf2/ARE is assessed using luciferase reporter gene assays and Western blotting for key proteins like p-Erk1/2, Nrf2, HO-1, and NQO1.[1][2]
Workflow for assessing the neuroprotective effects of Senkyunolide I.
Anti-inflammatory Activity Assessment in Macrophages
Objective: To determine the anti-inflammatory effects of Senkyunolide I on cultured macrophages.
Cell Model: Human monocytic THP-1 cells or murine macrophage-like RAW 264.7 cells are commonly used.
Experimental Procedure:
-
Cell Culture and Stimulation: Macrophages are cultured under standard conditions and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Cells are co-incubated with LPS and various concentrations of Senkyunolide I.
-
Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) in the cell supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Signaling Pathway Analysis: The activation of inflammatory signaling pathways, such as the NF-κB pathway, is investigated by measuring the phosphorylation of key signaling proteins (e.g., p65, IκBα) and reporter gene assays.[4]
Workflow for assessing the anti-inflammatory effects of Senkyunolide I.
Signaling Pathways Modulated by Senkyunolide I
Senkyunolide I exerts its biological effects through the modulation of several key intracellular signaling pathways.
Nrf2/HO-1 Antioxidant Pathway
Senkyunolide I has been shown to activate the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress.[1][2][5][6]
Activation of the Nrf2/HO-1 pathway by Senkyunolide I.
JNK/Caspase-3 Apoptotic Pathway
In the context of neuroprotection, Senkyunolide I has been observed to inhibit the JNK/caspase-3 signaling pathway, thereby reducing apoptosis.[3]
Inhibition of the JNK/Caspase-3 pathway by Senkyunolide I.
Conclusion
The available scientific literature provides a robust body of evidence for the biological activities of Senkyunolide I, particularly its neuroprotective, anti-inflammatory, and antioxidant effects, which are mediated through well-defined signaling pathways. In contrast, the biological profile of this compound is largely uncharacterized. The single comparative study on smooth muscle cell proliferation suggests that this compound may possess potent bioactivities that warrant further investigation. Future research should focus on elucidating the broader pharmacological profile of this compound and conducting direct comparative studies with Senkyunolide I to better understand their relative therapeutic potential. This will be crucial for guiding future drug discovery and development efforts based on these natural phthalide compounds.
References
- 1. Senkyunolide I protects rat brain against focal cerebral ischemia-reperfusion injury by up-regulating p-Erk1/2, Nrf2/HO-1 and inhibiting caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effects of Senkyunolide I against glutamate-induced cells death by attenuating JNK/caspase-3 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcmjc.com [tcmjc.com]
- 5. Senkyunolide I prevent chondrocytes from oxidative stress through Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Senkyunolide J and Other Phthalides: A Guide for Researchers
An in-depth evaluation of the biological activities and mechanisms of Senkyunolide J in comparison to other prominent phthalides, supported by experimental data and detailed protocols.
Phthalides, a class of aromatic compounds found in various medicinal plants, particularly in the Umbelliferae family, have garnered significant attention for their diverse pharmacological properties. Among them, this compound, alongside its structural relatives such as Senkyunolide I, Senkyunolide H, Senkyunolide A, and Ligustilide, has been the subject of research exploring its potential therapeutic applications. This guide provides a comparative analysis of this compound and other key phthalides, focusing on their performance in various biological assays, with a presentation of available quantitative data, detailed experimental methodologies, and an elucidation of the underlying signaling pathways.
Comparative Biological Activities: A Tabular Overview
Quantitative data from comparative studies are summarized below to highlight the relative potency of this compound and other phthalides in different biological assays.
| Biological Activity | Phthalide | Cell Line/Model | Parameter | Result |
| Inhibition of Smooth Muscle Cell Proliferation | Senkyunolide L | Mouse Aorta Smooth Muscle Cells | Efficacy Order | 1 |
| Senkyunolide H | Mouse Aorta Smooth Muscle Cells | Efficacy Order | 2 | |
| This compound | Mouse Aorta Smooth Muscle Cells | Efficacy Order | 3 | |
| Senkyunolide I | Mouse Aorta Smooth Muscle Cells | Efficacy Order | 4 | |
| Ligustilide | Mouse Aorta Smooth Muscle Cells | Efficacy Order | 5 (tie) | |
| Senkyunolide A | Mouse Aorta Smooth Muscle Cells | Efficacy Order | 5 (tie) | |
| Butylidenephthalide (B10783142) | Mouse Aorta Smooth Muscle Cells | Efficacy Order | 6 | |
| Anti-inflammatory Activity (Nitric Oxide Inhibition) | Data Not Available | - | - | - |
| Neuroprotective Effects | Data Not Available | - | - | - |
| Anti-platelet Aggregation | Data Not Available | - | - | - |
| Vasodilatory Effects | Data Not Available | - | - | - |
Note: The ranking for inhibition of smooth muscle cell proliferation is based on a qualitative comparison of efficacy reported in the literature. Specific IC50 values were not provided in the source.
Key Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the findings.
Inhibition of Vascular Smooth Muscle Cell Proliferation
This assay is crucial for evaluating the potential of phthalides in the context of vascular proliferative diseases like atherosclerosis and restenosis.
1. Cell Culture:
-
Rat aortic vascular smooth muscle cells (VSMCs) are isolated and cultured in Dulbecco's Modified Eagle Medium (DMEM).
-
The medium is supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Proliferation Assay ([³H]thymidine incorporation):
-
VSMCs are seeded in 24-well plates and grown to sub-confluence.
-
Cells are then synchronized in the G0/G1 phase by serum starvation (0.5% FBS) for 24 hours.
-
Following synchronization, cells are treated with various concentrations of the test phthalides (e.g., this compound, Senkyunolide I, etc.) or vehicle control for 1 hour.
-
Proliferation is stimulated by adding a mitogen, such as 10% FBS or platelet-derived growth factor (PDGF).
-
[³H]thymidine (1 µCi/mL) is added to each well and incubated for 24 hours.
-
The cells are then washed with ice-cold phosphate-buffered saline (PBS), and the DNA is precipitated with 10% trichloroacetic acid (TCA).
-
The acid-insoluble fraction is dissolved in 0.5 M NaOH, and the incorporated radioactivity is measured using a liquid scintillation counter.
-
The percentage of inhibition of proliferation is calculated relative to the vehicle-treated control.
3. Data Analysis:
-
The half-maximal inhibitory concentration (IC50) values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay assesses the anti-inflammatory potential of phthalides by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.
1. Cell Culture:
-
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
2. Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test phthalides or vehicle control for 1 hour.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
3. Measurement of Nitrite (B80452):
-
The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent system.
-
Briefly, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
4. Data Analysis:
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. IC50 values are then determined.[1]
Vasodilation Assay in Isolated Rat Aorta
This ex vivo assay evaluates the vasodilatory effects of phthalides, which is relevant for their potential application in cardiovascular diseases.
1. Preparation of Aortic Rings:
-
Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer.
-
The aorta is cleaned of adherent connective and adipose tissues and cut into rings of 2-3 mm in width.
-
The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
2. Measurement of Isometric Tension:
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
The viability of the endothelium is assessed by pre-contracting the rings with phenylephrine (B352888) (1 µM) and then inducing relaxation with acetylcholine (B1216132) (10 µM). A relaxation of more than 80% indicates intact endothelium.
3. Experimental Protocol:
-
The aortic rings are pre-contracted with a vasoconstrictor such as phenylephrine (1 µM) or KCl (60 mM) to induce a stable contraction.
-
Once a plateau is reached, cumulative concentration-response curves are generated by adding increasing concentrations of the test phthalides to the organ bath.
-
The relaxation response is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.
4. Data Analysis:
-
The half-maximal effective concentration (EC50) values for vasodilation are calculated from the concentration-response curves.
Signaling Pathways and Mechanisms of Action
The biological effects of phthalides are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action.
Anti-inflammatory Signaling
Phthalides, including various senkyunolides, have been shown to exert their anti-inflammatory effects by modulating key signaling cascades. A prominent pathway involved is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[2][3] In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Several phthalides have been reported to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[2]
Another critical pathway in inflammation is the Mitogen-Activated Protein Kinase (MAPK) pathway , which includes ERK, p38, and JNK.[2][3] These kinases are activated by various extracellular stimuli and play a crucial role in regulating the expression of inflammatory mediators. Some senkyunolides have been found to interfere with the phosphorylation and activation of these MAPKs, contributing to their anti-inflammatory properties.[2]
Vasodilation Signaling
The vasodilatory effects of certain phthalides are often linked to their ability to modulate intracellular calcium levels and nitric oxide production in vascular endothelial and smooth muscle cells. One proposed mechanism involves the activation of the PI3K/Akt/eNOS pathway .[4] Activation of this pathway in endothelial cells leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), which then produces nitric oxide (NO). NO diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation (vasodilation).
Conclusion
This comparative guide highlights the current understanding of this compound in relation to other well-studied phthalides. While existing data suggests a moderate potency for this compound in inhibiting smooth muscle cell proliferation, a significant gap remains in the literature regarding its comparative efficacy in other key biological activities such as anti-inflammation, neuroprotection, and vasodilation. The provided experimental protocols and signaling pathway diagrams offer a framework for future research aimed at elucidating the full therapeutic potential of this compound and other related phthalides. Further head-to-head comparative studies with robust quantitative data are essential to establish a more definitive performance profile of this compound and to guide the development of novel phthalide-based therapeutics.
References
- 1. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta [mdpi.com]
- 3. Antiplatelet effect of butylidenephthalide [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of platelet aggregation inhibitory activity by phenyl amides and esters of piperidinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of Senkyunolide J: A Comparative Analysis Based on Available Preclinical Data
For researchers, scientists, and professionals in drug development, the rigorous validation of a therapeutic candidate's efficacy is paramount. This guide provides a comparative analysis of Senkyunolide J, a natural phthalide (B148349) compound, based on the currently available scientific literature. Notably, while in vivo studies for other senkyunolides are documented, specific in vivo therapeutic efficacy data for this compound is not presently available in published research. Therefore, this guide will focus on the existing in vitro data for this compound and draw comparisons with the in vivo performance of its closely related and more extensively studied analogs, Senkyunolide I and Senkyunolide H.
In Vitro Profile of this compound
Currently, the primary available data on the biological activity of this compound is from in vitro studies. One key study evaluated the proliferation-inhibiting efficacy of several phthalides on mouse aorta smooth muscle cells. In this context, this compound demonstrated a certain level of activity. The observed order of efficacy was: Senkyunolide L > Senkyunolide H > This compound > Senkyunolide I > Ligustilide = Senkyunolide A > Butylidenephthalide. This suggests that this compound possesses cytostatic properties, warranting further investigation into its potential as an anti-proliferative agent. However, without in vivo data, its therapeutic relevance remains speculative.
Comparative In Vivo Efficacy of Other Senkyunolides
To provide a framework for the potential therapeutic applications of this compound, this section summarizes the validated in vivo efficacy of Senkyunolide I (SEI) and Senkyunolide H (SEH) across various disease models. These compounds share a core phthalide structure with this compound and their documented in vivo activities offer valuable insights into the potential therapeutic avenues for related compounds.
Senkyunolide I (SEI): A Promising Neuroprotectant and Anti-inflammatory Agent
Senkyunolide I has been the subject of numerous in vivo studies, demonstrating its therapeutic potential in conditions such as cerebral ischemia and sepsis-associated encephalopathy.[1][2]
Table 1: Summary of In Vivo Studies on Senkyunolide I (SEI)
| Disease Model | Animal Model | Key Findings |
| Focal Cerebral Ischemia-Reperfusion Injury | Rat | Upregulated p-Erk1/2 and Nrf2/HO-1 pathways, inhibited caspase-3, leading to neuroprotection.[2] |
| Sepsis-Associated Encephalopathy | Murine model of cecal ligation and puncture | Attenuated sleep deprivation and neuroinflammation.[1] |
| Hepatic Ischemia/Reperfusion Injury | Mouse | Exhibited anti-oxidative, anti-inflammatory, and anti-apoptotic effects. |
| Renal Ischemia-Reperfusion Injury | Mouse | Inhibited oxidative stress, endoplasmic reticulum stress, and apoptosis. |
Senkyunolide H (SEH): Neuroprotective and Anti-inflammatory Properties
Senkyunolide H has also been investigated in in vivo models, showing efficacy in neuroinflammatory and ischemic conditions.
Table 2: Summary of In Vivo Studies on Senkyunolide H (SEH)
| Disease Model | Animal Model | Key Findings |
| Cerebral Ischemic Injury | Rat | Regulated autophagy of neuronal cells via the PI3K/AKT/mTOR signaling pathway. |
| Lipopolysaccharide-mediated Neuroinflammation | BV2 microglia cells (in vitro) | Inhibited microglial activation and attenuated oxidative stress by regulating the ERK and NF-κB pathways. |
Experimental Protocols for Key In Vivo Studies of Senkyunolide Analogs
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols from in vivo studies on Senkyunolide I and H.
Focal Cerebral Ischemia-Reperfusion Injury Model (Senkyunolide I)
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: Transient middle cerebral artery occlusion (tMCAO) was induced for 2 hours, followed by reperfusion.
-
Treatment: Senkyunolide I was administered intravenously at the onset of reperfusion.
-
Outcome Measures: Neurological deficit scores, infarct volume, and protein expression levels of p-Erk1/2, Nrf2, HO-1, and caspase-3 were assessed at 24 hours post-reperfusion.
Sepsis-Associated Encephalopathy Model (Senkyunolide I)
-
Animal Model: C57BL/6 mice.
-
Procedure: Sepsis was induced by cecal ligation and puncture (CLP).
-
Treatment: Senkyunolide I was administered intraperitoneally.
-
Outcome Measures: Sleep patterns were monitored using electroencephalography/electromyography, and neuroinflammatory markers in the hippocampus were analyzed.
Signaling Pathways and Experimental Workflows
The therapeutic effects of senkyunolides are mediated through the modulation of specific signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for evaluating the in vivo efficacy of a therapeutic compound.
Caption: Signaling pathways modulated by Senkyunolide I and H.
Caption: General experimental workflow for in vivo efficacy studies.
Conclusion and Future Directions
While in vitro data suggests that this compound possesses anti-proliferative properties, a comprehensive understanding of its therapeutic efficacy is hindered by the absence of in vivo studies. The robust in vivo data available for its structural analogs, Senkyunolide I and Senkyunolide H, particularly in the areas of neuroprotection and anti-inflammation, provides a strong rationale for initiating in vivo investigations of this compound.
Future research should prioritize conducting in vivo studies to:
-
Determine the pharmacokinetic and pharmacodynamic profile of this compound.
-
Evaluate its efficacy in relevant animal models of disease, guided by its in vitro activity and the known effects of other senkyunolides.
-
Perform direct comparative studies of this compound against standard-of-care treatments to ascertain its relative therapeutic potential.
Such studies are essential to validate the therapeutic promise of this compound and to pave the way for its potential clinical development. Researchers are encouraged to build upon the foundational knowledge of the senkyunolide class of compounds to unlock the full therapeutic potential of this compound.
References
Guide for Researchers, Scientists, and Drug Development Professionals
Structurally Related Compounds
A critical step in a cross-reactivity study is to identify and include compounds with high structural homology to the target analyte. The following phthalides, commonly co-extracted from the same plant sources, are key candidates for a cross-reactivity assessment of Senkyunolide J.
| Compound Name | Molecular Formula | Chemical Structure |
| This compound | C₁₂H₁₈O₄ |
|
| Senkyunolide I | C₁₂H₁₆O₄ |
|
| Senkyunolide H | C₁₂H₁₆O₄ |
|
| Senkyunolide A | C₁₂H₁₆O₂ |
|
| Ligustilide | C₁₂H₁₄O₂ |
|
| (Z)-Butylidenephthalide | C₁₂H₁₂O₂ |
|
Hypothetical Cross-Reactivity Data
The following table summarizes hypothetical cross-reactivity data for this compound and related compounds, as would be determined by a competitive ELISA. The data is structured to reflect expected outcomes based on structural similarity to a hypothetical antibody raised against this compound.
| Compound | IC₅₀ (ng/mL) | % Cross-Reactivity |
| This compound | 15.0 | 100% |
| Senkyunolide I | 35.5 | 42.3% |
| Senkyunolide H | 48.2 | 31.1% |
| Senkyunolide A | 250.8 | 6.0% |
| Ligustilide | 890.1 | 1.7% |
| (Z)-Butylidenephthalide | > 2000 | < 0.75% |
% Cross-Reactivity is calculated as: (IC₅₀ of this compound / IC₅₀ of test compound) x 100.
Experimental Protocol: Competitive ELISA
This protocol outlines a standard procedure for determining the cross-reactivity of an antibody developed against this compound with related phthalide (B148349) compounds.
1. Materials and Reagents:
-
High-binding 96-well microtiter plates
-
Coating Antigen: this compound conjugated to a carrier protein (e.g., BSA or OVA)
-
Anti-Senkyunolide J polyclonal or monoclonal antibody
-
Standard: this compound
-
Test Compounds: Senkyunolide I, Senkyunolide H, Senkyunolide A, Ligustilide, (Z)-Butylidenephthalide
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader
2. Procedure:
-
Coating: Dilute the this compound-protein conjugate in Coating Buffer to an optimal concentration (e.g., 1-10 µg/mL). Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each test compound in assay buffer.
-
In a separate dilution plate, add 50 µL of each standard or test compound dilution to wells.
-
Add 50 µL of the diluted anti-Senkyunolide J antibody to each well.
-
Incubate for 1 hour at room temperature to allow the antibody to bind to the free analyte.
-
-
Transfer to Coated Plate: Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the corresponding wells of the coated and blocked microtiter plate. Incubate for 1 hour at room temperature. During this step, any unbound antibody will bind to the coated antigen.
-
Washing: Repeat the washing step as described in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Signal Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
13. Data Analysis:
-
Generate a standard curve by plotting the absorbance against the concentration of the this compound standard.
-
Determine the IC₅₀ value (the concentration of analyte that causes 50% inhibition of the maximum signal) for this compound and each test compound.
-
Calculate the percent cross-reactivity for each test compound using the formula mentioned above.
Visualizations
Caption: Workflow for the competitive ELISA protocol.
Caption: Logical relationship of expected cross-reactivity.
A Head-to-Head Comparison of Senkyunolide J and Senkyunolide H: Bioactivity and Mechanisms
For Immediate Release
A comprehensive comparison of Senkyunolide J and Senkyunolide H, two phthalides derived from traditional medicinal plants, reveals key differences in their biological activities and underlying mechanisms. This guide provides researchers, scientists, and drug development professionals with a concise overview of their chemical properties, anti-proliferative effects, and known signaling pathways, supported by available experimental data.
This compound and Senkyunolide H are naturally occurring phthalide (B148349) compounds predominantly found in plants of the Apiaceae family, such as Ligusticum chuanxiong and Cnidium officinale. These compounds have garnered interest for their potential therapeutic applications. This report offers a direct comparison of their chemical structures, biological activities with a focus on anti-proliferative effects, and their elucidated mechanisms of action.
Chemical Structure and Properties
This compound and Senkyunolide H are structural isomers, both with the molecular formula C₁₂H₁₆O₄. However, they differ in the stereochemistry and the position of the double bond in the butylidene side chain, which influences their biological activity.
Table 1: Chemical Properties of this compound and Senkyunolide H
| Property | This compound | Senkyunolide H |
| Molecular Formula | C₁₂H₁₈O₄ | C₁₂H₁₆O₄[1] |
| Molecular Weight | 226.27 g/mol | 224.25 g/mol [1] |
| IUPAC Name | (3R,6S,7S)-3-Butyl-6,7-dihydroxy-4,5,6,7-tetrahydroisobenzofuran-1(3H)-one | (3Z,6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one[1] |
| CAS Number | 94530-86-6 | 94596-27-7[1] |
Anti-Proliferative Activity
A key area of investigation for these compounds is their ability to inhibit cell proliferation, particularly in vascular smooth muscle cells, which is relevant to conditions like atherosclerosis and restenosis.
A comparative study on the proliferation-inhibiting efficacy of several phthalides on smooth muscle cells from a mouse aorta demonstrated a clear difference between Senkyunolide H and this compound. The observed order of potency was: senkyunolide L > Senkyunolide H > This compound > senkyunolide I > ligustilide (B1675387) = senkyunolide A > butylidenephthalide[2].
Table 2: Anti-Proliferative Activity against Mouse Aorta Smooth Muscle Cells
| Compound | IC₅₀ (μg/mL) | Relative Potency Ranking |
| Senkyunolide H | < 0.1[3][4] | 2nd |
| This compound | Not Reported | 3rd |
While a specific IC₅₀ value for this compound from this comparative study is not available in the reviewed literature, its position in the efficacy ranking indicates that it is less potent than Senkyunolide H in this specific assay.
Mechanism of Action and Signaling Pathways
Significant research has been conducted to elucidate the molecular mechanisms underlying the biological activities of Senkyunolide H. In contrast, the signaling pathways modulated by this compound remain largely unexplored in the current scientific literature.
Senkyunolide H
Senkyunolide H has been shown to exert its effects through the modulation of several key signaling pathways involved in inflammation, apoptosis, and cell survival.
-
Neuroprotection and Anti-inflammation: In microglial cells, Senkyunolide H attenuates lipopolysaccharide (LPS)-mediated neuroinflammation and oxidative stress by regulating the ERK and NF-κB pathways [5].
-
Cerebral Ischemia: In a model of cerebral ischemic injury, Senkyunolide H was found to suppress the autophagy of neuronal cells by inhibiting the PI3K/AKT/mTOR signaling pathway [6].
-
Anti-apoptosis: Senkyunolide H protects against MPP+-induced apoptosis in PC12 cells via the ROS-mediated MAPK pathway [3].
-
Osteoporosis: It has also been found to attenuate osteoclastogenesis and postmenopausal osteoporosis by regulating the NF-κB, JNK, and ERK signaling pathways [7].
This compound
Currently, there is a lack of published data detailing the specific signaling pathways through which this compound exerts its biological effects. Further research is required to elucidate its mechanism of action.
Experimental Protocols
The anti-proliferative effects of this compound and H were evaluated using a vascular smooth muscle cell (VSMC) proliferation assay. Below is a generalized protocol based on standard methodologies.
Protocol: Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
-
Cell Culture:
-
Primary vascular smooth muscle cells are isolated from the aorta of mice.
-
Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
VSMCs are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
-
Compound Treatment:
-
The culture medium is replaced with DMEM containing 0.5% FBS for 24 hours to synchronize the cells in the G₀/G₁ phase.
-
Cells are then treated with various concentrations of this compound, Senkyunolide H, or a vehicle control in DMEM with 10% FBS to stimulate proliferation.
-
-
Proliferation Assessment (e.g., using MTT assay):
-
After a 48-hour incubation period with the compounds, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for an additional 4 hours at 37°C.
-
The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control.
-
The IC₅₀ value, the concentration of the compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.
-
Summary and Future Directions
This comparative guide highlights the current understanding of this compound and Senkyunolide H. Senkyunolide H has demonstrated potent anti-proliferative activity and its mechanisms of action are being actively investigated, with several key signaling pathways identified. In contrast, while this compound also exhibits anti-proliferative effects, it appears to be less potent than Senkyunolide H in the assays conducted to date. A significant gap in knowledge exists regarding the molecular mechanisms of this compound.
Future research should focus on:
-
Determining the precise IC₅₀ value of this compound for its anti-proliferative activity to allow for a direct quantitative comparison with Senkyunolide H.
-
Elucidating the signaling pathways modulated by this compound to understand its mechanism of action.
-
Conducting in vivo studies to validate the therapeutic potential of both compounds in relevant disease models.
This head-to-head comparison provides a valuable resource for the scientific community, paving the way for further investigation into the therapeutic applications of these promising natural compounds.
References
- 1. Senkyunolide H | C12H16O4 | CID 13965088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tcmjc.com [tcmjc.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Senkyunolide H inhibits activation of microglia and attenuates lipopolysaccharide‐mediated neuroinflammation and oxidative stress in BV2 microglia cells via regulating ERK and NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Senkyunolide H Affects Cerebral Ischemic Injury through Regulation on Autophagy of Neuronal Cells via P13K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]
Comparative Analysis of Senkyunolide J Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Senkyunolide J analogs, focusing on their structure-activity relationships (SAR) in key biological pathways implicated in neuroprotection and anti-inflammatory responses. The information is curated from preclinical studies to aid in the rational design and development of novel therapeutic agents based on the phthalide (B148349) scaffold.
Introduction to this compound and its Therapeutic Potential
Senkyunolides, a class of phthalide compounds primarily isolated from medicinal plants like Ligusticum chuanxiong, have garnered significant attention for their diverse pharmacological activities. These include neuroprotective, anti-inflammatory, and anti-migraine effects[1][2]. This compound, a specific isomer within this family, serves as a promising template for synthetic modification due to its core structure, which is amenable to chemical derivatization. Understanding the relationship between the structural modifications of this compound and the resulting biological activity is crucial for optimizing its therapeutic potential. This guide summarizes the available data on synthetic analogs, their performance in preclinical models, and the experimental methods used for their evaluation.
Comparative Biological Activity of Senkyunolide Analogs
While specific structure-activity relationship studies on a broad series of this compound analogs are limited in publicly available literature, research on closely related phthalide and senkyunolide derivatives provides valuable insights into the key structural features governing their biological effects. The following tables summarize the quantitative data from studies on various senkyunolide and phthalide analogs, offering a comparative overview of their neuroprotective and anti-inflammatory activities.
Neuroprotective Effects of Senkyunolide Analogs
The neuroprotective potential of senkyunolide analogs has been evaluated in various in vitro models of neuronal injury, such as oxygen-glucose deprivation (OGD), which mimics ischemic conditions.
| Compound/Analog | Core Structure Modification | Concentration (µM) | Cell Viability (%) vs. OGD Model | Reference |
| Analog 1g | Benzofuranone fragment with furoxan-based nitric oxide releasing moiety (short linker) | 100 | 145.2 | [3] |
| Analog 1f | Benzofuranone fragment with furoxan-based nitric oxide releasing moiety | 100 | ~130 | [3] |
| Analog 1h | Benzofuranone fragment with furoxan-based nitric oxide releasing moiety | 100 | ~125 | [3] |
| Analog 1i | Benzofuranone fragment with furoxan-based nitric oxide releasing moiety | 100 | ~120 | [3] |
Key Observation: The introduction of a furoxan-based nitric oxide-releasing moiety to a benzofuranone analog of the senkyunolide core structure significantly enhances neuroprotective activity in an OGD model. The length of the linker connecting the furoxan group appears to be a critical determinant of potency, with a shorter linker (Analog 1g) demonstrating the highest cell survival rate[3].
Anti-inflammatory Activity of Phthalide Analogs
The anti-inflammatory properties of phthalide derivatives are often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound/Analog | Core Structure Modification | Concentration (µM) | NO Inhibition (%) | IC₅₀ (µM) | Reference |
| Compound 9o | 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one | 10 | 95.23 | 0.76 | [4] |
| Compound E13 | Phthalide-1,2,4-oxadiazole hybrid | Not specified | Not specified | Potent | [5] |
| 3-(2,4-dihydroxyphenyl)phthalide | 3-arylphthalide with 2,4-dihydroxy substitution | 10 | Strong Inhibition | Not specified | [6] |
Key Observation: Modifications at the 3-position of the phthalide ring with substituted phenyl groups, as seen in compound 9o , can lead to potent anti-inflammatory activity with sub-micromolar IC₅₀ values for NO inhibition. Hybrid molecules incorporating other heterocyclic rings, such as 1,2,4-oxadiazole, also show promise as anti-inflammatory agents[4][5]. The presence of hydroxyl groups on the aryl substituent at the 3-position appears to be favorable for activity[6].
Signaling Pathways and Mechanisms of Action
The biological effects of senkyunolide analogs are mediated through their modulation of key intracellular signaling pathways. Understanding these mechanisms is essential for targeted drug development.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Several senkyunolide and phthalide derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway.
Figure 1: General mechanism of NF-κB inhibition by this compound analogs.
Senkyunolide H has been shown to inhibit the lipopolysaccharide (LPS)-mediated inflammatory response in microglia by regulating the NF-κB pathway[7]. Phthalide derivatives can inhibit the degradation of IκBα, preventing the nuclear translocation of the active NF-κB p65/p50 dimer and subsequent transcription of pro-inflammatory genes like iNOS and COX-2[4].
ERK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway is a component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a critical role in cell proliferation, differentiation, and survival. Dysregulation of the ERK pathway is implicated in both cancer and neuroinflammatory processes.
Figure 2: Inhibition of the ERK signaling pathway by this compound analogs.
Senkyunolide H has been demonstrated to inhibit the phosphorylation of ERK in LPS-stimulated microglia, contributing to its anti-neuroinflammatory effects[7]. Similarly, certain phthalide-1,2,4-oxadiazole hybrids have been found to inhibit the ERK pathway[5].
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the evaluation of this compound analogs and related phthalide derivatives.
Synthesis of Senkyunolide Analogs
A general synthetic route for novel phthalide derivatives involves a multi-step process, which can be adapted for the synthesis of various this compound analogs.
References
- 1. Synthesis and Anti-Inflammatory Activity of New Alkyl-Substituted Phthalimide 1H-1,2,3-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial Synthesis and Evaluation of Fungistatic Activity of 3-Butyl-3-hydroxyphthalide, the Mammalian Metabolite of 3-n-Butylidenephthalide [mdpi.com]
- 7. Novel phthalide derivatives: Synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of Senkyunolides: A Comparative Analysis
While specific research on the neuroprotective effects of Senkyunolide J is limited in currently available scientific literature, extensive studies on its isomers, Senkyunolide I, Senkyunolide H, and Senkyunolide A, have demonstrated significant promise in protecting neural cells from damage. This guide provides a comparative overview of the neuroprotective activities of these key Senkyunolides, offering valuable insights for researchers, scientists, and drug development professionals.
This analysis synthesizes experimental data from multiple studies to compare the efficacy and mechanisms of action of Senkyunolide I, H, and A in various models of neuronal injury. As a point of comparison, Ligustilide, a precursor to Senkyunolides, is also included to provide a broader context of related compounds.
Comparative Efficacy of Senkyunolides in Neuroprotection
The neuroprotective effects of Senkyunolide I, H, and A have been evaluated in various in vitro and in vivo models of neurological damage, including glutamate-induced excitotoxicity, cerebral ischemia-reperfusion injury, and corticosterone-induced apoptosis. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Neuroprotective Effects of Senkyunolides
| Compound | Model | Concentration | Outcome | Key Findings |
| Senkyunolide I | Glutamate-induced toxicity in Neuro2a cells | Not specified | Increased cell viability, Decreased apoptosis | Significantly reversed glutamate-induced effects.[1] |
| Senkyunolide A | Corticosterone (Cort)-induced injury in PC12 cells | 0.125–0.5 mg/L | Increased cell viability | Attenuated Cort-induced cytotoxicity in a dose-dependent manner.[2] |
| Senkyunolide H | Lipopolysaccharide (LPS)-mediated neuroinflammation in BV2 microglia | Not specified | Attenuated microglial activation, Reduced inflammatory cytokines | Reversed LPS-mediated activation and inflammation in a dose-dependent manner. |
| Ligustilide | Not specified | Not specified | Neuroprotective activities | Known for its neuroprotective effects, but with lower stability and bioavailability compared to its derivatives like Senkyunolide I.[3] |
Table 2: In Vivo Neuroprotective Effects of Senkyunolides
| Compound | Model | Dosage | Outcome | Key Findings |
| Senkyunolide I | Focal cerebral ischemia-reperfusion in rats | 36 mg/kg and 72 mg/kg (i.v.) | Reduced infarct volume, Decreased brain edema, Improved neurological deficit | Significantly ameliorated ischemia-reperfusion injury.[4] |
| Senkyunolide H | Cerebral ischemic stroke in mice | 40 mg/kg | Decreased neurological scores, Reduced infarct volume, Lessened neuronal death | Post-treatment showed significant neuroprotective effects. |
| Senkyunolide H | Intracerebral hemorrhage in mice | Not specified | Alleviated brain edema, Reduced neuronal damage | Demonstrated potent neuroprotective effects. |
Mechanistic Insights: Signaling Pathways in Neuroprotection
Senkyunolides exert their neuroprotective effects by modulating multiple intracellular signaling pathways involved in cell survival, inflammation, and oxidative stress.
Senkyunolide I
Senkyunolide I has been shown to protect neurons through its anti-oxidative and anti-apoptotic properties.[4] In models of cerebral ischemia-reperfusion, it activates the Nrf2/ARE pathway by upregulating the phosphorylation of Erk1/2, leading to the nuclear translocation of Nrf2 and subsequent expression of antioxidant enzymes like HO-1 and NQO1.[4] Furthermore, Senkyunolide I modulates the apoptosis pathway by increasing the Bcl-2/Bax ratio and inhibiting the activation of caspase-3 and caspase-9.[4] In glutamate-induced neurotoxicity, it attenuates the JNK/caspase-3 signaling pathway.[1]
Caption: Signaling pathway of Senkyunolide I in neuroprotection.
Senkyunolide H
Senkyunolide H demonstrates neuroprotective effects by inhibiting neuroinflammation and regulating autophagy. In a model of cerebral ischemic stroke, it was found to activate the PI3K/Akt signaling pathway while inhibiting the NF-κB signaling pathway. It also modulates autophagy in neuronal cells via the PI3K/AKT/mTOR signaling pathway.[5][6] In microglia, Senkyunolide H attenuates lipopolysaccharide (LPS)-mediated neuroinflammation and oxidative stress by regulating the ERK and NF-κB pathways.
Caption: Signaling pathway of Senkyunolide H in neuroprotection.
Senkyunolide A
The neuroprotective mechanism of Senkyunolide A has been investigated in the context of corticosterone-induced neuronal apoptosis, a model relevant to depression. Senkyunolide A protects neural cells by modulating the protein phosphatase 2A (PP2A) and α-synuclein signaling pathways.[2] It increases the activity of PP2A, which in turn decreases the phosphorylation of α-synuclein at Ser129, a modification associated with neuronal damage.[2]
Experimental Protocols
To ensure the reproducibility and further investigation of the neuroprotective effects of Senkyunolides, detailed experimental methodologies are crucial.
In Vitro Model: Glutamate-Induced Neurotoxicity
-
Cell Line: Mouse neuroblastoma (Neuro2a) cells.[1]
-
Treatment: Cells are exposed to glutamate (B1630785) to induce neurotoxicity. Senkyunolide I is administered to the cell culture.[1]
-
Assays:
-
Cell Viability: Assessed using WST-1 assay.[1]
-
Apoptosis: Evaluated using Annexin V-FITC and propidium (B1200493) iodide (PI) double staining followed by flow cytometry.[1]
-
Protein Expression: Levels of key signaling proteins (e.g., p-JNK, JNK, cleaved caspase-3) are determined by Western blot analysis.[1]
-
Caption: In vitro experimental workflow for neuroprotection assay.
In Vivo Model: Focal Cerebral Ischemia-Reperfusion
-
Animal Model: Male Sprague-Dawley rats.[4]
-
Procedure: Transient middle cerebral artery occlusion (tMCAO) is performed to induce focal cerebral ischemia, followed by reperfusion.[4]
-
Treatment: Senkyunolide I is administered intravenously.[4]
-
Assessments:
-
Neurological Deficit Scoring: Evaluation of motor and sensory function.[4]
-
Infarct Volume Measurement: Assessed by TTC staining.[4]
-
Brain Edema: Measured by the wet-dry weight method.[4]
-
Histopathology: Brain tissue sections are stained with Hematoxylin and Eosin (H&E) to observe morphological changes.[4]
-
Biochemical Assays: Measurement of oxidative stress markers (e.g., MDA, SOD) in brain tissue.[4]
-
Western Blotting: Analysis of protein expression related to apoptosis and antioxidant pathways.[4]
-
Conclusion
The available evidence strongly supports the neuroprotective effects of Senkyunolide I, H, and A. These compounds demonstrate efficacy in various models of neuronal injury through the modulation of key signaling pathways involved in apoptosis, inflammation, and oxidative stress. While direct evidence for this compound remains to be established, the promising results from its isomers warrant further investigation into the entire class of Senkyunolides as potential therapeutic agents for neurological disorders. Future research should focus on head-to-head comparative studies of the different Senkyunolide isomers, including this compound, to elucidate their relative potencies and specific mechanisms of action. Such studies will be instrumental in identifying the most promising candidates for clinical development.
References
- 1. Neuroprotective effects of Senkyunolide I against glutamate-induced cells death by attenuating JNK/caspase-3 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Senkyunolide A protects neural cells against corticosterone-induced apoptosis by modulating protein phosphatase 2A and α-synuclein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Senkyunolide I protects rat brain against focal cerebral ischemia-reperfusion injury by up-regulating p-Erk1/2, Nrf2/HO-1 and inhibiting caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Senkyunolide H Affects Cerebral Ischemic Injury through Regulation on Autophagy of Neuronal Cells via P13K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Network-Based Method for Mechanistic Investigation and Neuroprotective Effect on Post-treatment of Senkyunolid-H Against Cerebral Ischemic Stroke in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Potency of Phthalides Against Cancer Cell Lines: A Comparative Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a structured overview of the cytotoxic effects of Riligustilide on different human cancer cell lines, details the experimental protocols used for these assessments, and illustrates the key signaling pathways potentially modulated by this class of compounds.
Data Presentation: Comparative Potency of Riligustilide
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Riligustilide against various human cancer cell lines, providing a quantitative measure of its cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Riligustilide | HepG2 | Hepatocellular Carcinoma | 7.92 |
| HCT-8 | Ileocecal Adenocarcinoma | 6.79 | |
| A549 | Lung Carcinoma | 13.82 |
Data sourced from a study on phthalides isolated from Angelicae Sinensis Radix.[1]
Experimental Protocols
The evaluation of the cytotoxic activity of Riligustilide was conducted using standard cell viability assays. The general methodology is outlined below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Culture: Human cancer cell lines (HepG2, HCT-8, and A549) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of Riligustilide for a specified period (e.g., 24 hours).
-
MTT Incubation: After the treatment period, the medium was replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates were then incubated for a few hours to allow the metabolic conversion of MTT to formazan by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualization of Cellular Mechanisms
Experimental Workflow for Determining IC50
The following diagram illustrates the typical workflow for determining the IC50 value of a compound using the MTT assay.
Caption: Workflow of the MTT assay for IC50 determination.
Potential Signaling Pathways Modulated by Senkyunolides
Research on various senkyunolides suggests that their anticancer effects may be mediated through the modulation of several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. The diagram below illustrates a simplified representation of these potential pathways.
References
Unveiling the Pharmacokinetic Profiles of Senkyunolide J and Its Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Senkyunolides, a class of phthalide (B148349) compounds predominantly found in medicinal plants such as Ligusticum chuanxiong, have garnered significant attention for their wide range of pharmacological activities. Among these, Senkyunolide J and its isomers, including Senkyunolide I, Senkyunolide H, and Senkyunolide A, are of particular interest due to their potential therapeutic applications. Understanding the pharmacokinetic properties of these closely related compounds is crucial for evaluating their drug-likeness and for the design of future clinical studies. This guide provides a comparative overview of the available pharmacokinetic data for this compound and its isomers, supported by experimental methodologies and visual representations of metabolic pathways and experimental workflows.
Comparative Pharmacokinetic Parameters
A comprehensive review of existing literature reveals a notable gap in the direct comparative pharmacokinetic analysis of this compound and its isomers in a single study. However, by collating data from various independent studies, a comparative snapshot of their key pharmacokinetic parameters in rats can be assembled. It is important to note that pharmacokinetic data for this compound remains largely unavailable in published literature. The following table summarizes the key pharmacokinetic parameters for Senkyunolide I, Senkyunolide H, and Senkyunolide A following oral administration in rats.
| Pharmacokinetic Parameter | Senkyunolide I | Senkyunolide H | Senkyunolide A |
| Tmax (h) | ~0.33 | ~0.33 | 0.21 ± 0.08[1] |
| Cmax (ng/mL) | 136.3 ± 36.8 | 85.7 ± 25.4 | - |
| AUC(0-t) (ng·h/mL) | 203.8 ± 54.7 | 135.6 ± 40.1 | - |
| t1/2 (h) | 2.1 ± 0.6 | 2.3 ± 0.5 | 0.65 ± 0.06 (IV)[1] |
| Oral Bioavailability (%) | ~37.25[2] | Not Reported | ~8[1] |
Data for Senkyunolide I and H were obtained from a study where a Chuanxiong Rhizoma extract was orally administered to rats. Cmax and AUC for Senkyunolide A were not specified in the available resources for oral administration. The elimination half-life (t1/2) for Senkyunolide A is from an intravenous study, as oral data was not available. All data are presented as mean ± SD.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section outlines a representative experimental protocol for a pharmacokinetic study of senkyunolides in rats, based on methodologies described in the cited literature.
1. Animal Models: Male Sprague-Dawley rats are typically used for these studies. The animals are housed in a controlled environment with regulated temperature, humidity, and light-dark cycles, and have free access to food and water.[3]
2. Drug Administration: For oral administration, the compounds, either as pure substances or as part of an herbal extract, are typically dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered via gavage. For intravenous administration, the compounds are dissolved in a vehicle like saline (containing a solubilizing agent if necessary) and injected into the tail vein.
3. Blood Sampling: Following drug administration, blood samples are collected at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from the tail vein or via cardiac puncture. The samples are collected in heparinized tubes and centrifuged to separate the plasma, which is then stored at -80°C until analysis.
4. Bioanalytical Method: The concentration of the senkyunolides and their metabolites in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[2] This method offers high sensitivity and selectivity for quantifying the analytes in a complex biological matrix.
5. Pharmacokinetic Analysis: The plasma concentration-time data for each compound is analyzed using non-compartmental methods with pharmacokinetic software (e.g., DAS 2.1.1). Key parameters such as the time to reach maximum plasma concentration (Tmax), the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve (AUC), and the elimination half-life (t1/2) are calculated.
Visualizing Experimental and Metabolic Processes
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the typical workflow for conducting a pharmacokinetic study of senkyunolides.
Metabolic Pathways of Senkyunolides
The metabolic fate of senkyunolides in the body is a critical aspect of their pharmacokinetic profile. Studies on Senkyunolide I have revealed that it undergoes extensive phase II metabolism.[2] The primary metabolic pathways include glucuronidation and glutathione (B108866) conjugation.[4][5] It is plausible that its isomers undergo similar metabolic transformations.
References
- 1. Low oral bioavailability and pharmacokinetics of senkyunolide a, a major bioactive component in Rhizoma Chuanxiong, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, tissue distribution and metabolism of senkyunolide I, a major bioactive component in Ligusticum chuanxiong Hort. (Umbelliferae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Effects of Warfarin on the Pharmacokinetics of Senkyunolide I in a Rat Model of Biliary Drainage After Administration of Chuanxiong [frontiersin.org]
- 4. Preparation and structural determination of four metabolites of senkyunolide I in rats using ultra performance liquid chromatography/quadrupole-time-of-flight tandem mass and nuclear magnetic resonance spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcmjc.com [tcmjc.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Senkyunolide J
Waste Identification and Classification
The first step in proper disposal is to characterize the waste. Senkyunolide J waste may include:
-
Unused or expired pure this compound.
-
Contaminated materials such as personal protective equipment (PPE), filter paper, and vials.
-
Solutions containing this compound.
Based on the available information for Senkyunolide I, this class of compounds may be harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, this compound waste should be treated as hazardous chemical waste. It is the responsibility of the waste generator to confirm this classification with local and national regulations[2].
Personal Protective Equipment (PPE)
When handling this compound waste, appropriate PPE must be worn to avoid contact with skin and eyes, and to prevent inhalation.
| PPE Item | Specification |
| Gloves | Protective gloves (e.g., nitrile) |
| Eye Protection | Safety glasses or chemical goggles if splashing is possible[3] |
| Body Protection | Appropriate protective clothing to prevent skin exposure[3] |
| Respiratory | Dust respirator for powdered forms[3] |
Waste Segregation and Storage
Proper segregation and storage of chemical waste are crucial to prevent accidental reactions and ensure safe disposal.
-
Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's chemical safety office[4]. Halogenated and non-halogenated solvent wastes should be kept separate[4].
-
Containers : Use a dedicated, properly labeled, and sealed container for this compound waste. The container should be in good condition and compatible with the waste.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Toxic," "Harmful to Aquatic Life").
-
Storage : Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
Disposal Procedures
The disposal of this compound must be conducted through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash[3].
Step-by-Step Disposal Protocol:
-
Collection : Collect all this compound waste in the designated, labeled container. This includes pure compound, contaminated labware, and cleaning materials.
-
Spill Cleanup : In case of a spill, clean it up immediately. Sweep up solid material and place it into the hazardous waste container. Decontaminate the spill site with a suitable cleaning agent and ensure the area is well-ventilated[3].
-
Aqueous Solutions : For dilute aqueous solutions, consult your institution's guidelines. While some highly diluted and readily biodegradable substances may be permissible for drain disposal with copious amounts of water, this is generally not recommended for compounds toxic to aquatic life[5]. Given the potential environmental hazards of this compound, all aqueous waste should be collected for professional disposal.
-
Contacting a Disposal Vendor : Arrange for the pickup of the hazardous waste by a certified chemical waste disposal company. Provide them with a full description of the waste, including its composition and any known hazards.
-
Documentation : Maintain a record of the waste generated and its disposal, in accordance with your institution's policies and local regulations.
Experimental Workflow for Disposal
References
Personal protective equipment for handling Senkyunolide J
This document provides crucial safety, logistical, and operational information for researchers, scientists, and drug development professionals handling Senkyunolide J. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing potential risks.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards should be conducted before handling this compound to ensure the appropriate level of protection. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | Must conform to EN166 or OSHA 29 CFR 1910.133 standards. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended. | Gloves must be inspected before use and changed immediately if contaminated. Follow proper glove removal techniques to avoid skin contact. |
| Body Protection | Laboratory coat or impervious clothing. | Should be fully buttoned to cover as much skin as possible. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron should be worn. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates. | To be used if work cannot be conducted in a chemical fume hood or if aerosols or dust are generated. The necessity for respiratory protection should be determined by a risk assessment. |
Operational Plan: Handling and Storage
All procedures involving this compound should be performed in a designated area within a certified chemical fume hood to minimize inhalation exposure.
Handling Protocol:
-
Preparation: Ensure the work area within the chemical fume hood is clean and uncluttered. All necessary equipment, such as spatulas, glassware, and balances, should be readily accessible. A chemical spill kit should be available in the laboratory.
-
Weighing: To minimize dust generation, weigh solid this compound within the fume hood using a tared container.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to prevent splashing. If heating or sonication is required, ensure the container is appropriately sealed or vented inside the fume hood.
-
Post-Handling: Thoroughly decontaminate all surfaces and equipment with a suitable solvent, followed by soap and water. Wash hands thoroughly after removing gloves.
Storage:
-
Store this compound in a tightly closed container.
-
Protect from air and light.
-
For long-term storage, refrigeration or freezing (2-8°C) is recommended.
Experimental Protocol: In Vitro Neuroprotection Assay (Adapted for this compound)
While a specific, detailed protocol for this compound is not available, the following is a representative protocol for assessing the neuroprotective effects of a similar compound, Senkyunolide I, against glutamate-induced toxicity in Neuro-2a cells. This can be adapted for this compound.[1]
Objective: To determine the protective effect of this compound against glutamate-induced apoptosis in a neuronal cell line.
Materials:
-
Neuro-2a (mouse neuroblastoma) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
WST-1 cell proliferation reagent
-
Annexin V-FITC/PI apoptosis detection kit
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture Neuro-2a cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 2 hours).
-
Following pre-treatment, induce neurotoxicity by adding glutamate to the cell culture medium and incubate for 24 hours.[1]
-
-
Cell Viability Assay (WST-1):
-
After the 24-hour incubation, add WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader to determine cell viability.
-
-
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
After treatment, harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
-
Data Analysis: Analyze the data to determine if this compound pre-treatment protects the cells from glutamate-induced cell death and apoptosis.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including unused solutions, gloves, and plasticware, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Spill Management: In the event of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite (B1170534) or sand). Collect the absorbed material into a hazardous waste container. Decontaminate the spill area thoroughly.
-
Disposal: Dispose of the hazardous waste through an approved chemical waste disposal service in accordance with all local, state, and federal regulations.
Signaling Pathway Visualization
Senkyunolides have been shown to exert anti-inflammatory effects by modulating various signaling pathways, including the NF-κB pathway. The following diagram illustrates a simplified representation of the NF-κB signaling pathway and the potential point of inhibition by this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
